6-Bromo-7-methylimidazo[1,2-a]pyridine
Description
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Properties
IUPAC Name |
6-bromo-7-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-8-10-2-3-11(8)5-7(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDYYXQQGZNATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621822 | |
| Record name | 6-Bromo-7-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116355-18-1 | |
| Record name | 6-Bromo-7-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Bromo-7-methylimidazo[1,2-a]pyridine
CAS Number: 116355-18-1
This technical guide provides a comprehensive overview of 6-Bromo-7-methylimidazo[1,2-a]pyridine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer agent.
Chemical and Physical Properties
This compound is a solid, light beige powder at room temperature. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 116355-18-1 | |
| Molecular Formula | C8H7BrN2 | |
| Molecular Weight | 211.06 g/mol | |
| Appearance | Light beige powder | |
| Storage Temperature | 2-8°C | |
| InChI Key | TYDYYXQQGZNATK-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=CC2=NC=CN2C=C1Br |
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of an appropriate aminopyridine derivative. A general and adaptable method involves the reaction of 2-amino-5-bromo-4-methylpyridine with a suitable reagent that provides the second ring of the imidazopyridine core.
Experimental Protocol: Synthesis from 2-amino-5-bromo-4-methylpyridine
A common synthetic route for imidazo[1,2-a]pyridines is the reaction of a 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of this compound, the starting material would be 2-amino-5-bromo-4-methylpyridine. A plausible synthetic approach is detailed below, adapted from general methods for the synthesis of related compounds.
Materials:
-
2-amino-5-bromo-4-methylpyridine
-
Chloroacetaldehyde (40% aqueous solution)
-
Base (e.g., sodium bicarbonate, triethylamine)
-
Solvent (e.g., ethanol, water)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
To a reaction flask, add 2-amino-5-bromo-4-methylpyridine and a suitable solvent such as ethanol or water.
-
Add a base, such as sodium bicarbonate or triethylamine, to the mixture.
-
Slowly add a 40% aqueous solution of chloroacetaldehyde to the reaction mixture.
-
Stir the mixture at a temperature between 25°C and 55°C for 2 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
To the residue, add water and ethyl acetate for extraction.
-
Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure compound.
This protocol is based on a general method described for the synthesis of 6-bromoimidazo[1,2-a]pyridine. The specific quantities of reagents and reaction conditions may need to be optimized for the synthesis of the 7-methyl substituted analog.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.
Induction of Apoptosis:
Apoptosis is a natural and essential process of programmed cell death that plays a crucial role in development and tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis. Imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in various cancer cell lines.
The induction of apoptosis by these compounds can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the intrinsic pathway, the compound can cause the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death. Some imidazo[1,2-a]pyridines have been observed to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2. Furthermore, the activation of key executioner caspases, such as caspase-3 and caspase-7, and the cleavage of poly(ADP-ribose) polymerase (PARP) are common indicators of apoptosis induced by this class of compounds. Some studies have also implicated the tumor suppressor protein p53 in the apoptotic response to certain imidazo[1,2-a]pyridines.
dot
Caption: Hypothesized induction of the intrinsic apoptosis pathway.
Quantitative Data
While specific quantitative biological data for this compound is limited, the following table presents a summary of the antiproliferative activities of some structurally related imidazo[1,2-a]pyridine derivatives against various cancer cell lines to provide a context for its potential efficacy.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Imidazo[1,2-a]pyridine Derivative 1 | HT-29 (Colon) | Data not available |
| Imidazo[1,2-a]pyridine Derivative 2 | Caco-2 (Colon) | Data not available |
| Imidazo[1,2-a]pyridine Derivative 3 | A549 (Lung) | Data not available |
| Imidazo[1,2-a]pyridine Derivative 4 | MCF-7 (Breast) | Data not available |
| Imidazo[1,2-a]pyridine Derivative 5 | HeLa (Cervical) | Data not available |
Note: The table above is a template. Specific IC50 values for this compound are not currently available in the cited literature. The development of such data through future experimental work is crucial for a definitive assessment of its anticancer potential.
Conclusion
This compound is a heterocyclic compound with a chemical scaffold known to possess significant biological activities. Based on the extensive research on related imidazo[1,2-a]pyridine derivatives, this compound holds promise as a subject for further investigation, particularly in the field of oncology. Its potential to inhibit critical cancer-related signaling pathways like the PI3K/AKT/mTOR pathway and to induce apoptosis warrants dedicated studies to elucidate its specific mechanism of action and to quantify its biological effects. The synthetic protocol outlined in this guide provides a foundation for the preparation of this compound for such future research endeavors.
Technical Guide: Physicochemical Properties of 6-Bromo-7-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 6-Bromo-7-methylimidazo[1,2-a]pyridine. The information is curated for professionals in the fields of chemical research and drug development.
Core Physical and Chemical Data
This compound is a substituted imidazopyridine, a class of compounds of significant interest in medicinal chemistry. The following tables summarize its key physical and computed properties.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | --INVALID-LINK-- |
| Molecular Weight | 211.06 g/mol | --INVALID-LINK-- |
| Appearance | Light beige powder | ChemicalBook |
| Storage Temperature | 2-8°C | ChemicalBook |
Table 2: Computed Properties
| Property | Value | Source |
| XLogP3 | 2.8 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 0 | --INVALID-LINK-- |
| Exact Mass | 209.97926 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 209.97926 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area | 17.3 Ų | ECHEMI |
| Heavy Atom Count | 11 | --INVALID-LINK-- |
| Complexity | 151 | --INVALID-LINK-- |
| Density | 1.6 g/cm³ | ECHEMI |
| Refractive Index | 1.663 | ECHEMI |
Experimental Protocols
Synthesis of this compound
A documented synthesis of this compound involves the reaction of 5-bromo-4-methylpyridin-2-amine with chloroacetaldehyde.
Procedure:
-
A solution of 5-bromo-4-methylpyridin-2-amine (8 g, 42.78 mmol) and chloroacetaldehyde (~50% wt aqueous solution, 27.52 mL, 214 mmol) in ethanol (50 mL) is prepared.
-
The reaction mixture is heated to 100°C under a nitrogen atmosphere and stirred for 16 hours.
-
Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.
-
The resulting residue is dissolved in ethyl acetate (100 mL).
-
The organic phase is washed sequentially with a saturated sodium bicarbonate solution (2 x 50 mL), water (2 x 50 mL), and saturated brine (2 x 100 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a brown solid.
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.93 (s, 1H), 7.85 (s, 1H), 7.57 (d, J = 7.56 Hz, 2H), 2.38 (s, 3H).
-
LC-MS: m/z 211 [C₈H₇BrN₂ + H]⁺.
Determination of Melting Point (General Protocol)
Apparatus:
-
Melting point apparatus (e.g., digital melting point apparatus or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small sample of the crystalline organic compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample.
-
The capillary tube is inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
The packed capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Biological Context and Signaling Pathways
Imidazo[1,2-a]pyridine derivatives are recognized for their diverse biological activities, including their roles as inhibitors in various signaling pathways implicated in cancer and inflammation. While the specific biological activity of this compound has not been extensively detailed, the core scaffold is known to interact with key cellular signaling cascades.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial in embryonic development and tissue homeostasis. Its dysregulation is often linked to cancer. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.
Caption: Wnt/β-catenin signaling pathway and potential inhibition.
STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are critical regulators of inflammation and are often constitutively active in cancer cells, promoting proliferation and survival.
Caption: STAT3/NF-κB signaling and potential inhibition.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers.
Caption: PI3K/AKT/mTOR signaling and potential inhibition.
An In-depth Technical Guide to 6-Bromo-7-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 6-Bromo-7-methylimidazo[1,2-a]pyridine and the broader imidazo[1,2-a]pyridine scaffold. The imidazo[1,2-a]pyridine core is recognized as a privileged structure in medicinal chemistry, forming the foundation for numerous therapeutic agents.[1] This document details its molecular characteristics, experimental protocols for its synthesis, and insights into its biological activities, particularly in oncology.
Core Molecular Data
This compound is a halogenated heterocyclic compound. Its fundamental molecular and chemical properties are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | PubChem[2] |
| Molecular Weight | 211.06 g/mol | PubChem[2] |
| Exact Mass | 209.97926 Da | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 116355-18-1 | PubChem[2] |
| XLogP3 | 2.8 | ECHEMI[3] |
| Hydrogen Bond Acceptor Count | 1 | ECHEMI[3] |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | 76-81 °C (for 6-Bromoimidazo[1,2-a]pyridine) | Sigma-Aldrich |
Synthesis and Experimental Protocols
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various chemical reactions. Below are detailed protocols for related compounds, which serve as a foundational methodology.
Protocol 1: Classical Synthesis of 6-Bromoimidazo[1,2-a]pyridine
This method is based on the reaction of 2-amino-5-bromopyridine with a chloroacetaldehyde solution.
Materials:
-
2-amino-5-bromopyridine
-
40% monochloroacetaldehyde aqueous solution
-
Solvent (e.g., water, ethanol, methanol, or isopropanol)
-
Base (e.g., sodium bicarbonate)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Normal hexane
Procedure: [4]
-
Dissolve 2-amino-5-bromopyridine and 40% monochloroacetaldehyde aqueous solution as raw materials in a suitable solvent.
-
Add a base to the mixture.
-
Maintain the reaction at a temperature between 25°C and 50°C for a period of 2 to 24 hours.
-
After the reaction is complete, concentrate the mixture.
-
Perform an extraction using ethyl acetate.
-
Wash the organic layer with water.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure (rotary evaporation) to obtain the crude product of 6-bromoimidazo[1,2-a]pyridine.
-
Purify the crude product by recrystallization from a solvent mixture, such as ethyl acetate/normal hexane, to yield the pure compound.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a rapid and efficient alternative for synthesizing imidazo[1,2-a]pyridine derivatives. The following is an adaptation for a related compound.[5]
Materials:
-
5-bromo-2-aminopyridine
-
2-bromo-1-(3,4-dichlorophenyl)ethanone
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Methyl tert-butyl ether (MTBE)
Procedure: [5]
-
Place a solution of 5-bromo-2-aminopyridine (1 eq) and 2-bromo-1-(3,4-dichlorophenyl)ethanone (2 eq) in DMF into a microwave-safe Pyrex tube.
-
Introduce the tube into a microwave reactor.
-
Irradiate the mixture for 10 minutes at 200 W, reaching a final temperature of approximately 150°C.
-
Allow the reaction mixture to cool to ambient temperature.
-
Dilute the mixture with water and extract the product with ethyl acetate.
-
Evaporate the solvent under vacuum.
-
Triturate the resulting solid with MTBE and filter to obtain the final product.
Biological Activity and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antituberculosis properties.[6][7][8]
Anticancer Activity
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents. Studies have shown their efficacy against various cancer cell lines.
Quantitative Activity Data: While specific data for this compound is not available in the provided results, a related derivative, compound I-11, has shown potent activity against KRAS G12C-mutated lung cancer cells.
| Compound | Cell Line | Target | IC₅₀ (µM) |
| I-11 | NCI-H358 | KRAS G12C | 0.86 |
| I-11 | A549 | KRAS G12S | 14.32 |
| Data from a study on novel imidazo[1,2-a]pyridine derivatives.[6] |
Mechanism of Action: Apoptosis Induction
Research on 6-substituted imidazo[1,2-a]pyridines has revealed their ability to induce cell death in colon cancer cell lines (HT-29 and Caco-2) through apoptosis. The proposed signaling pathway involves the mitochondrial release of cytochrome c and the subsequent activation of key executioner caspases.[9] This process begins within hours of treatment, highlighting a rapid onset of cytotoxic effects.[9]
The data suggests that the induced cell death is mediated through pathways involving the activation of caspase-3 and caspase-8.[9]
Conclusion
This compound belongs to a class of compounds with significant therapeutic promise. The imidazo[1,2-a]pyridine scaffold's versatility allows for extensive chemical modification, leading to the discovery of potent agents against challenging diseases like cancer and tuberculosis.[6][10] The synthetic routes are well-established, and the mechanisms of action for some derivatives are beginning to be understood at the molecular level. This guide provides foundational data and protocols to support further research and development in this promising area of medicinal chemistry.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H7BrN2 | CID 22032341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 8. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: Structure Elucidation of 6-Bromo-7-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry due to its wide range of biological activities. The targeted compound, 6-bromo-7-methylimidazo[1,2-a]pyridine, serves as a key intermediate in the synthesis of various pharmacologically active molecules. Accurate structural confirmation of this intermediate is paramount for ensuring the integrity and purity of downstream products in drug discovery and development. This guide details the analytical methodologies employed to verify the structure of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through the condensation reaction of 5-bromo-4-methylpyridin-2-amine with chloroacetaldehyde.
Experimental Protocol: Synthesis
A solution of 5-bromo-4-methylpyridin-2-amine (8 g, 42.78 mmol) and chloroacetaldehyde (~50% wt aqueous solution, 27.52 mL, 214 mmol) in ethanol (50 mL) is heated to 100°C under a nitrogen atmosphere and stirred for 16 hours. Upon completion of the reaction, the solvent is removed by distillation under reduced pressure. The resulting residue is dissolved in ethyl acetate (100 mL). The organic phase is washed sequentially with a saturated sodium bicarbonate solution (2 x 50 mL), water (2 x 50 mL), and saturated brine (2 x 100 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a brown solid (8.5 g, 94% yield).
Spectroscopic Data and Structure Elucidation
The definitive structure of this compound was established using a combination of spectroscopic techniques. The logical workflow for this process is illustrated below.
Caption: Logical workflow for the structure elucidation of this compound.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Experimental Protocol: Mass Spectrometry Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is performed on a system equipped with a suitable C18 column and a mass detector. The mobile phase typically consists of a gradient of water and acetonitrile with a small percentage of formic acid. The mass spectrometer is operated in positive ion electrospray ionization (ESI+) mode.
-
Data Presentation
| Technique | Parameter | Value |
| LC-MS (ESI+) | Mass-to-Charge (m/z) | 211 [M+H]⁺ |
| Calculation | Molecular Formula | C₈H₇BrN₂ |
| Calculation | Exact Mass | 209.97926 Da |
| Calculation | Molecular Weight | 211.06 g/mol |
-
Interpretation The observed mass-to-charge ratio of 211 for the protonated molecule [M+H]⁺ is consistent with the calculated molecular weight of 211.06 g/mol for the proposed structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environment in the molecule, confirming the connectivity of the atoms.
-
Experimental Protocol: ¹H NMR The ¹H NMR spectrum is recorded on a 400 MHz spectrometer using dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Data Presentation
| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration | Assignment |
| 8.93 | Singlet (s) | - | 1H | H-5 |
| 7.85 | Singlet (s) | - | 1H | H-8 |
| 7.57 | Doublet (d) | 7.56 | 2H | H-2, H-3 |
| 2.38 | Singlet (s) | - | 3H | -CH₃ |
-
Interpretation The ¹H NMR spectrum displays four distinct signals corresponding to the protons of this compound. The downfield singlet at 8.93 ppm is assigned to the H-5 proton, which is deshielded by the adjacent nitrogen atom and the bromine atom. The singlet at 7.85 ppm corresponds to the H-8 proton. The doublet at 7.57 ppm with an integration of 2H is assigned to the protons on the imidazole ring, H-2 and H-3. The upfield singlet at 2.38 ppm with an integration of 3H confirms the presence of the methyl group (-CH₃).
The key structural features deduced from the ¹H NMR spectrum are visualized below.
Caption: Key ¹H NMR assignments for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Experimental ¹³C NMR data for this compound were not found in the reviewed literature. However, based on the structure and known chemical shifts for similar heterocyclic systems, one would expect to observe eight distinct carbon signals. The carbons of the pyridine ring would appear in the aromatic region (approximately 110-150 ppm), with the carbon attached to the bromine atom being shifted. The carbons of the imidazole ring would also resonate in the aromatic region. The methyl carbon would appear at a significantly higher field (upfield).
Infrared (IR) Spectroscopy
-
Expected IR Absorptions
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3000 - 3100 | C-H stretching | Aromatic |
| 2900 - 3000 | C-H stretching | Methyl |
| 1600 - 1650 | C=C and C=N stretching | Aromatic Rings |
| 1400 - 1500 | C-C in-ring stretching | Aromatic Rings |
| 1350 - 1450 | C-H bending | Methyl |
| Below 800 | C-Br stretching | Bromo-Aryl |
Conclusion
The structure of this compound has been unequivocally confirmed through a combination of synthetic protocol and spectroscopic analysis. Mass spectrometry corroborates the expected molecular weight, and ¹H NMR spectroscopy provides definitive evidence for the connectivity of the atoms within the molecule. While experimental ¹³C NMR and IR data are not available in the current literature, the expected spectral characteristics are consistent with the proposed structure. This comprehensive guide provides researchers and scientists with the necessary information for the synthesis and structural verification of this important chemical intermediate.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities and synthetic accessibility. This bicyclic system, formed by the fusion of an imidazole and a pyridine ring, serves as a crucial pharmacophore in a variety of therapeutic agents. Its unique structural and electronic properties allow for diverse substitutions, leading to a broad spectrum of pharmacological effects, including anticancer, antitubercular, anti-inflammatory, antiviral, and anthelmintic activities. This technical guide provides a comprehensive overview of the imidazo[1,2-a]pyridine scaffold, including its synthesis, physicochemical properties, key biological activities with quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Physicochemical Properties
The physicochemical properties of the parent imidazo[1,2-a]pyridine and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties can be fine-tuned through chemical modification.
| Property | Value (Imidazo[1,2-a]pyridine) | Reference |
| Molecular Formula | C₇H₆N₂ | [1] |
| Molecular Weight | 118.14 g/mol | [1] |
| Boiling Point | 103 °C at 1 mmHg | [1] |
| Density | 1.165 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.626 | [1] |
Synthetic Methodologies
A variety of synthetic strategies have been developed for the construction of the imidazo[1,2-a]pyridine scaffold, offering access to a wide range of derivatives. Key methods include classical condensation reactions and modern multi-component and transition-metal-catalyzed reactions.
Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by an acid.
Experimental Protocol: General Procedure for the Groebke-Blackburn-Bienaymé Reaction
To a solution of the aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in a suitable solvent such as methanol or ethanol (5 mL), is added the isocyanide (1.0 mmol) and a catalytic amount of an acid catalyst (e.g., Sc(OTf)₃, HClO₄, or NH₄Cl, 10-20 mol%). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, for a period ranging from a few hours to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.[2][3][4]
Other Key Synthetic Reactions
-
Condensation of 2-aminopyridines with α-haloketones: This is a classical and widely used method for the synthesis of 2-substituted imidazo[1,2-a]pyridines.
-
Copper-catalyzed reactions: Various copper-catalyzed methodologies, including aerobic oxidative coupling and annulation reactions, have been developed for the efficient synthesis of imidazo[1,2-a]pyridines.[5][6]
-
Microwave-assisted synthesis: The use of microwave irradiation can significantly accelerate the synthesis of imidazo[1,2-a]pyridines, often leading to higher yields and shorter reaction times.[7]
Biological Activities and Quantitative Data
Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable range of biological activities. The following tables summarize some of the key quantitative data reported in the literature.
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is a key component of numerous compounds with potent anticancer activity, often targeting critical signaling pathways involved in cell proliferation and survival.[8]
| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [9] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [9] |
| Compound 6 | A375 (Melanoma) | 0.14 | [10] |
| Compound 6 | HeLa (Cervical Cancer) | 0.21 | [10] |
Antitubercular Activity
Several imidazo[1,2-a]pyridine derivatives have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[10]
| Compound | Strain | MIC (µM) | Reference |
| IP Inhibitor 1 | M. tuberculosis | 0.03 - 5 | [11] |
| IP Inhibitor 3 | M. tuberculosis | 0.03 - 5 | [11] |
| IP Inhibitor 4 | M. tuberculosis | 0.03 - 5 | [11] |
Antiviral Activity
Imidazo[1,2-a]pyridine derivatives have been investigated for their antiviral properties against a range of viruses.[12]
| Compound | Virus | EC₅₀ (µM) | Reference |
| A4 | Influenza A (PR8-PB2-Gluc) | 2.75 | [2] |
| Compound 58 | Bovine Viral Diarrhea Virus | 0.4 | [13] |
Anthelmintic Activity
The anthelmintic potential of imidazo[1,2-a]pyridines has also been explored, with some derivatives showing promising activity against parasitic worms.[14][15]
| Compound | Target | IC₅₀ (µM) | Reference |
| Compound 4l | Roundworm (egg) | 0.65 | |
| Compound 4l | Roundworm (imago) | 1.04 |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of imidazo[1,2-a]pyridine derivatives stem from their ability to modulate various cellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway.[10]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis. Its aberrant activation is linked to various cancers. Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.[11]
Experimental Workflow for Synthesis and Biological Evaluation
The development of novel imidazo[1,2-a]pyridine-based therapeutic agents follows a structured workflow from chemical synthesis to biological testing.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of large and diverse chemical libraries, while its privileged structural nature provides a foundation for potent and selective biological activity. The ongoing exploration of this scaffold's potential, particularly in the realms of oncology, infectious diseases, and inflammatory conditions, promises to yield new and effective treatments for a range of human ailments. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and elucidation of novel mechanisms of action will undoubtedly solidify the importance of the imidazo[1,2-a]pyridine core in the future of drug development.
References
- 1. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. ul.netd.ac.za [ul.netd.ac.za]
- 6. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 7. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imidazo(1,2-a)pyridine anthelmintic and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Biological Versatility of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This bicyclic system, formed by the fusion of imidazole and pyridine rings, serves as a core structure for numerous compounds with therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the biological relevance of imidazo[1,2-a]pyridine derivatives, focusing on their mechanisms of action, quantitative structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Inhibition of PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently hyperactivated in many types of cancer, promoting cell growth and survival. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway. For instance, certain derivatives have shown potent inhibitory activity against PI3Kα with IC50 values in the nanomolar range.[1][2] One such derivative demonstrated an IC50 of 0.20 nM for PI3K and 21 nM for mTOR, and it inhibited the growth of HCT-116 cancer cells with an IC50 of 10 nM.[2] Another compound exhibited potent PI3Kα inhibition with an IC50 of 2 nM.[1]
dot
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] For example, one derivative, compound 6d, was found to inhibit tubulin polymerization with an IC50 value of 3.45 ± 0.51 μM.[3] Another compound, 7e, exhibited potent antiproliferative activity with IC50 values ranging from 0.01 to 3.2 µM against various cancer cell lines.[5]
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Inhibition of Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway. These compounds have been shown to downregulate the expression of Wnt target genes like c-myc and cyclin D1.[6] For instance, a novel imidazo[1,2-a]pyridine derivative, C188, was found to inhibit the proliferation of MCF7 and T47-D breast cancer cells with IC50 values of 24.4 and 23 μM, respectively, by suppressing the Wnt/β-catenin signaling pathway.[7]
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Aldehyde Dehydrogenase (ALDH) Inhibition
Aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform, are overexpressed in cancer stem cells and contribute to therapeutic resistance. Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of ALDH, showing promise in targeting glioblastoma stem cells.[8] Some of these compounds have demonstrated nanomolar to picomolar efficacy against patient-derived glioblastoma stem-like cells.[8]
Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Target/Cell Line | Activity (IC50/EC50) | Reference |
| Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d) | Tubulin Polymerization | 3.45 ± 0.51 μM | [3] |
| Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d) | A549 (Lung Cancer) | 2.8 ± 0.02 μM | [3] |
| 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile (7e) | HT-29, H460, A549, MKN-45, SMMC-7721 | 0.01 - 3.2 µM | [5] |
| Imidazo[1,2-a]pyridine (Compound 6) | A375 (Melanoma) | <12 µM | [1] |
| Imidazo[1,2-a]pyridine (Compound 6) | WM115 (Melanoma) | <12 µM | [1] |
| Imidazo[1,2-a]pyridine (Compound 6) | HeLa (Cervical Cancer) | 9.7 - 44.6 µM | [1] |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Breast Cancer) | 45 µM | [9][10] |
| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 (Breast Cancer) | 47.7 µM | [9][10] |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) | Hep-2, HepG2, MCF-7, A375 | 11 - 13 µM | [11][12] |
| Imidazo[1,2-a]pyridine (Compound 12) | HT-29 (Colon Cancer) | 4.15 ± 2.93 µM | [13] |
| Imidazo[1,2-a]pyridine (Compound 14) | B16F10 (Melanoma) | 21.75 ± 0.81 µM | [13] |
| Imidazo[1,2-a]pyridine (C188) | MCF7 (Breast Cancer) | 24.4 µM | [7] |
| Imidazo[1,2-a]pyridine (C188) | T47-D (Breast Cancer) | 23 µM | [7] |
| Imidazo[1,2-a]pyridine-based PI3K/mTOR dual inhibitor | PI3Kα / mTOR | 0.20 nM / 21 nM | [2] |
| Imidazo[1,2-a]pyridine-based PI3K/mTOR dual inhibitor | HCT-116 (Colon Cancer) | 10 nM | [2] |
| Imidazo[1,2-a]pyridine derivative (HB9) | A549 (Lung Cancer) | 50.56 μM | [14] |
| Imidazo[1,2-a]pyridine derivative (HB10) | HepG2 (Liver Cancer) | 51.52 μM | [14] |
| Imidazo[1,2-a]pyridine derivative (5b) | Jurkat, B16-F10, HCT116, MDA-MB-231 | 60 nM - 1.054 μM | [4] |
Antiviral Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated notable activity against a variety of viruses, including human immunodeficiency virus (HIV), human cytomegalovirus (HCMV), and varicella-zoster virus (VZV).[15][16] Structure-activity relationship (SAR) studies have indicated that the antiviral potency of these compounds is often influenced by the nature and position of substituents on the imidazo[1,2-a]pyridine core. For some derivatives, hydrophobicity has been identified as a key factor for their antiviral activity.[15]
Quantitative Data: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Virus | Activity (EC50) | Reference |
| Imidazo[1,2-a]pyrrolo[2,3-c]pyridine derivative | Bovine Viral Diarrhea Virus | 0.4 µM | [17] |
Antimicrobial Activity
The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[18] Their mechanism of action can involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane.
Quantitative Data: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Bacteria | Activity (MIC) | Reference |
| Imidazo[1,2-a]pyridinyl-chalcone (5h) | S. aureus (clinical strain) | 6.25 µg/mL | [18] |
| Imidazo[1,2-a]pyridinyl-chalcone (5h) | S. aureus (reference strain) | 3.125 µg/mL | [18] |
| Azo-linked imidazo[1,2-a]pyridine (4e) | P. aeruginosa, S. aureus | 0.5 mg/mL | [19] |
| Imidazo[1,2-a]pyridine-3-carboxamide (IPA-6) | M. tuberculosis H37Rv | 0.05 µg/mL | [20] |
| Imidazo[1,2-a]pyridine-3-carboxamide (IPA-9) | M. tuberculosis H37Rv | 0.4 µg/mL | [20] |
| Imidazo[1,2-a]pyridine sulfonamide (IPS-1) | M. tuberculosis H37Rv | 0.4 µg/mL | [20] |
| Imidazo[4,5-b]pyridine derivative (14) | E. coli | 32 μM | [21] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[22]
Inhibition of STAT3/NF-κB Pathway
The STAT3 and NF-κB signaling pathways are critical regulators of inflammation and are often constitutively active in cancer cells. A novel imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert anti-inflammatory effects by suppressing these pathways in breast and ovarian cancer cell lines.[23]
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Quantitative Data: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Target | Activity (IC50) | Reference |
| Imidazo[1,2-a]pyridine carboxylic acid derivative (4a) | COX-1 | 2.72 μM | [22] |
| Imidazo[1,2-a]pyridine carboxylic acid derivative (4a) | COX-2 | 1.89 μM | [22] |
| Imidazo[1,2-a]pyridine carboxylic acid derivative (4b) | COX-1 | 3.94 μM | [22] |
| Imidazo[1,2-a]pyridine carboxylic acid derivative (4b) | COX-2 | 2.39 μM | [22] |
Experimental Protocols
General Synthesis of Imidazo[1,2-a]pyridine Derivatives
A common and versatile method for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-haloketone.
Materials:
-
2-Aminopyridine derivative
-
α-Haloketone (e.g., phenacyl bromide derivative)
-
Solvent (e.g., ethanol, DMF)
-
Base (optional, e.g., NaHCO3, K2CO3)
Procedure:
-
Dissolve the 2-aminopyridine derivative in the chosen solvent.
-
Add the α-haloketone to the solution.
-
If required, add a base to the reaction mixture.
-
Heat the mixture to reflux for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired imidazo[1,2-a]pyridine derivative.
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In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Imidazo[1,2-a]pyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified duration (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity (MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Imidazo[1,2-a]pyridine derivatives
-
96-well microtiter plates
Procedure:
-
Prepare a serial two-fold dilution of the imidazo[1,2-a]pyridine derivatives in the bacterial growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the bacterial strain.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria without any compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
Imidazo[1,2-a]pyridine derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their ability to modulate key signaling pathways implicated in various diseases, particularly cancer, highlights their potential as scaffolds for the development of novel therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this important heterocyclic system. Further research, including lead optimization and in vivo studies, is warranted to translate the promising in vitro activities of these compounds into clinically effective treatments.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemmethod.com [chemmethod.com]
- 15. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
Preliminary Bioactivity Screening of 6-Bromo-7-methylimidazo[1,2-a]pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several clinically used drugs and a multitude of investigational agents. This class of compounds has demonstrated a broad spectrum of biological activities, including anticancer, antitubercular, anti-inflammatory, and antiviral properties. The introduction of various substituents onto the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of their pharmacological profiles. This technical guide focuses on the preliminary bioactivity screening of a specific derivative, 6-Bromo-7-methylimidazo[1,2-a]pyridine, by summarizing the known biological activities of structurally related compounds and outlining the experimental protocols for their evaluation. While direct experimental data for this compound is limited in the public domain, the information presented herein provides a robust framework for initiating a comprehensive investigation into its therapeutic potential.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| CAS Number | 116355-18-1 |
| Canonical SMILES | CC1=CC2=NC=CN2C=C1Br |
Anticipated Biological Activities
Based on the extensive research on the imidazo[1,2-a]pyridine scaffold, this compound is anticipated to exhibit a range of biological activities. The presence of a bromine atom at the 6-position and a methyl group at the 7-position can significantly influence its potency, selectivity, and pharmacokinetic properties.
Anticancer Activity
Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][2] The proposed mechanisms of action often involve the inhibition of key cellular signaling pathways, induction of apoptosis, and cell cycle arrest.[1][3]
Potential Molecular Targets and Pathways:
-
Kinase Inhibition: The imidazo[1,2-a]pyridine core is a known scaffold for the development of kinase inhibitors.[4] Derivatives have shown inhibitory activity against phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in a signaling pathway often dysregulated in cancer.[3]
-
Apoptosis Induction: Studies have shown that some imidazo[1,2-a]pyridine compounds can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1]
-
Cell Cycle Arrest: Certain derivatives have been observed to cause cell cycle arrest at different phases, thereby inhibiting tumor cell proliferation.[1][3]
Quantitative Data for Related Imidazo[1,2-a]pyridine Derivatives (Anticancer Activity):
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [5] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [5] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [5] |
| 13k (PI3Kα Inhibitor) | A549 (Lung Cancer) | 0.21 | [3] |
| 13k (PI3Kα Inhibitor) | HCT116 (Colon Cancer) | 0.09 | [3] |
| 13k (PI3Kα Inhibitor) | U87MG (Glioblastoma) | 0.43 | [3] |
| HB9 | A549 (Lung Cancer) | 50.56 | [6][7] |
| HB10 | HepG2 (Liver Cancer) | 51.52 | [6][7] |
Antitubercular Activity
The imidazo[1,2-a]pyridine scaffold is a key component in novel antitubercular agents, with some derivatives showing potent activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[8][9]
Potential Molecular Targets and Pathways:
-
The precise mechanism of action for many antitubercular imidazo[1,2-a]pyridines is still under investigation, though some have been shown to target specific mycobacterial enzymes.
Quantitative Data for Related Imidazo[1,2-a]pyridine Derivatives (Antitubercular Activity):
| Compound/Derivative | Strain | MIC (µg/mL) | Reference |
| IPA-6 | M. tuberculosis H37Rv | 0.05 | [10] |
| IPA-9 | M. tuberculosis H37Rv | 0.4 | [10] |
| IPS-1 | M. tuberculosis H37Rv | 0.4 | [10] |
| Compound 1 (2,7-dimethyl...) | M. tuberculosis | ≤1 µM (MIC₉₀) | [11] |
Experimental Protocols
The following are generalized experimental protocols for the preliminary bioactivity screening of this compound, based on methodologies reported for similar compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the cells in a range of concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against Mycobacterium tuberculosis.
Methodology:
-
Bacterial Culture: M. tuberculosis H37Rv is grown in an appropriate broth medium.
-
Compound Preparation: The test compound is serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: The plates are incubated at 37°C for a specified period.
-
Alamar Blue Addition: A solution of Alamar Blue is added to each well.
-
Incubation: The plates are incubated for another 24 hours.
-
Visual Assessment: The color change from blue (no growth) to pink (growth) is visually assessed.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change.[10]
Visualizations
General Workflow for Preliminary Bioactivity Screening
Caption: A flowchart illustrating the general steps involved in the preliminary bioactivity screening of a novel compound.
Potential Signaling Pathway Inhibition
Caption: A diagram showing the hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly promising starting point for the development of novel therapeutic agents. While specific bioactivity data for this compound is not yet widely available, the extensive body of research on analogous compounds strongly suggests its potential as an anticancer and/or antitubercular agent. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for initiating a comprehensive evaluation of this compound. Further investigation through the described in vitro screening assays is warranted to elucidate its specific biological activities and to determine its potential as a lead compound for future drug development efforts.
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine | Benchchem [benchchem.com]
- 5. journal.waocp.org [journal.waocp.org]
- 6. chemmethod.com [chemmethod.com]
- 7. chemmethod.com [chemmethod.com]
- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 9. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine from 2-amino-5-bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry, starting from 2-amino-5-bromo-4-methylpyridine. The synthesis is achieved through a condensation reaction with chloroacetaldehyde. This application note includes a step-by-step experimental procedure, a summary of reaction parameters, and a visual representation of the synthetic workflow, designed to be a valuable resource for researchers in organic synthesis and drug discovery.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are of significant interest in the pharmaceutical industry due to their wide range of biological activities. The synthesis of substituted imidazo[1,2-a]pyridines is a crucial step in the development of new therapeutic agents. The Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, is a classic and effective method for constructing this bicyclic system.[1][2][3] This protocol details a specific application of this reaction for the synthesis of this compound.
Reaction Scheme
The synthesis proceeds via the reaction of 2-amino-5-bromo-4-methylpyridine with chloroacetaldehyde. The reaction involves an initial N-alkylation of the pyridine ring nitrogen by the α-haloaldehyde, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Caption: General reaction scheme for the synthesis.
Experimental Protocol
This protocol is adapted from a similar synthesis of 6-bromoimidazo[1,2-a]pyridine.[4]
Materials:
-
2-amino-5-bromo-4-methylpyridine
-
40% Chloroacetaldehyde aqueous solution
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-amino-5-bromo-4-methylpyridine (1 equivalent), 40% chloroacetaldehyde aqueous solution (1.2 equivalents), sodium bicarbonate (1.2 equivalents), and ethanol.
-
Reaction: Stir the mixture at 55 °C for 5 hours.
-
Work-up:
-
After the reaction is complete, remove the solvent using a rotary evaporator.
-
To the residue, add water and ethyl acetate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
-
Data Presentation
The following table summarizes the key quantitative data for this synthesis, based on an analogous reaction.[4]
| Parameter | Value |
| Starting Material | 2-amino-5-bromo-4-methylpyridine |
| Reagent | 40% Chloroacetaldehyde |
| Base | Sodium Bicarbonate |
| Solvent | Ethanol |
| Reaction Temperature | 55 °C |
| Reaction Time | 5 hours |
| Reported Yield | 72.4% |
Synthetic Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Chloroacetaldehyde is toxic and should be handled in a well-ventilated fume hood.
-
Perform all operations in a well-ventilated area.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 2-amino-5-bromo-4-methylpyridine. The presented methodology is straightforward and utilizes readily available reagents, making it a practical approach for researchers in the field of medicinal chemistry and organic synthesis. The clear presentation of the experimental protocol, quantitative data, and workflow diagram aims to facilitate the successful replication of this synthesis.
References
Application Notes and Protocols for the Synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, two-step protocol for the synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine, a valuable building block in medicinal chemistry and drug discovery. The protocol begins with the regioselective bromination of 2-amino-4-methylpyridine to yield the key intermediate, 2-amino-5-bromo-4-methylpyridine. This intermediate is then cyclized to afford the final product.
Overall Synthetic Scheme
The synthesis is comprised of two primary experimental stages:
-
Bromination: Synthesis of 2-amino-5-bromo-4-methylpyridine.
-
Cyclization: Synthesis of this compound.
A visual representation of this workflow is provided below.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-amino-5-bromo-4-methylpyridine
This procedure outlines the regioselective bromination of 2-amino-4-methylpyridine at the 5-position using N-Bromosuccinimide (NBS).[1][2][3]
Materials and Reagents:
-
2-amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a three-neck round-bottom flask, dissolve 2-amino-4-methylpyridine (30 g, 277.8 mmol) in 150 ml of DMF.[1]
-
Cool the stirred solution in an ice bath.
-
In a separate flask, prepare a solution of NBS (49.44 g, 277.8 mmol) in a suitable amount of DMF.[1]
-
Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution.
-
After the addition is complete, allow the reaction mixture to warm to 20°C and continue stirring for 8-10 hours.[2]
-
Monitor the reaction's progress via TLC until the starting material is no longer detected.[3]
-
Upon completion, pour the reaction mixture into water, which will cause a brown solid to precipitate.[2]
-
Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with water.[2]
-
Dry the crude solid. For further purification, wash the dried solid with 164 ml of acetonitrile.[2]
-
Filter the purified solid and dry it to obtain 2-amino-5-bromo-4-methylpyridine.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 2-amino-4-methylpyridine | [1][2] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [1][2] |
| Solvent | N,N-Dimethylformamide (DMF) | [1][2] |
| Reaction Temperature | 20°C | [2] |
| Reaction Time | 8-10 hours | [2] |
| Reported Yield | ~80% (42 g) | [2] |
| Product Appearance | Brown solid | [2] |
Step 2: Synthesis of this compound
This protocol describes the cyclization of 2-amino-5-bromo-4-methylpyridine to form the imidazo[1,2-a]pyridine ring system. This procedure is adapted from a method for a structurally similar compound.[4]
Materials and Reagents:
-
2-amino-5-bromo-4-methylpyridine (from Step 1)
-
40% Chloroacetaldehyde aqueous solution
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 2-amino-5-bromo-4-methylpyridine (e.g., 56.1 g, 300 mmol), 40% chloroacetaldehyde aqueous solution (e.g., 70.7 g, 360 mmol), sodium bicarbonate (30.2 g, 360 mmol), and ethanol (e.g., 67 g).[4]
-
Heat the mixture with stirring to 55°C and maintain for approximately 5 hours.[4]
-
Monitor the reaction's progress via TLC.
-
After the reaction is complete, cool the mixture and remove the solvent using a rotary evaporator.[4]
-
To the residue, add 200 mL of water and 200 mL of ethyl acetate.[4]
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Extract the aqueous phase twice more with 200 mL portions of ethyl acetate.[4]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[4]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-bromo-4-methylpyridine | N/A |
| Reagents | 40% Chloroacetaldehyde (aq.), NaHCO₃ | [4] |
| Solvent | Ethanol | [4] |
| Reaction Temperature | 55°C | [4] |
| Reaction Time | ~5 hours | [4] |
| Workup Solvents | Ethyl acetate, Water | [4] |
Logical Relationship Diagram
The following diagram illustrates the logical progression of the experimental protocol, from initial setup to final product purification.
Figure 2: Detailed experimental workflow for the two-step synthesis.
References
Application Notes and Protocols for 6-Bromo-7-methylimidazo[1,2-a]pyridine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-7-methylimidazo[1,2-a]pyridine is a key heterocyclic building block utilized in the synthesis of a variety of pharmacologically active molecules. Its rigid bicyclic structure and the presence of a bromine atom at the 6-position make it an ideal scaffold for introducing molecular diversity through cross-coupling reactions. This intermediate is particularly significant in the development of kinase inhibitors, including those targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer. Additionally, derivatives of this scaffold have shown promise as anti-tuberculosis and anti-cancer agents. These application notes provide detailed protocols for the synthesis and subsequent functionalization of this compound, along with characterization data for representative derivatives.
Data Presentation
The following tables summarize the key physicochemical properties of the title compound and representative characterization data for its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 116355-18-1 | [1] |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| Appearance | Light beige to brown solid/powder | |
| IUPAC Name | This compound | [1] |
Table 2: Representative ¹H and ¹³C NMR Data for 7-Methyl-imidazo[1,2-a]pyridine Derivatives
Note: The following data is for azo-derivatives of 7-methyl-2-phenylimidazo[1,2-a]pyridine and is provided as a representative example of the characterization of this scaffold. The synthesis of these specific compounds is detailed in the cited literature and is beyond the scope of this document.
| Compound | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (126 MHz, CDCl₃) δ (ppm) | Reference |
| (E)-1-((7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-ol | 13.45 (s, 1H), 9.65 (d, J = 7.2 Hz, 1H), 8.40 (d, J = 7.5 Hz, 1H), 8.01 (dd, J = 7.4, 2.2 Hz, 2H), 7.70 (d, J = 7.8 Hz, 1H), 7.65 (d, J = 8.8 Hz, 1H), 7.55–7.50 (m, 4H), 7.47 (tt, J = 7.4, 2.2 Hz, 1H), 7.41–7.34 (m, 1H), 7.07 (d, J = 7.8 Hz, 1H), 6.96 (d, J = 7.2 Hz, 1H), 2.48 (s, 3H) | Not provided in source | [2] |
| (E)-1-((2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-ol | 13.49 (s, 1H), 9.81 (d, J = 7.0 Hz, 1H), 8.52 (d, J = 8.4 Hz, 1H), 8.05 (d, J = 8.4 Hz, 2H), 7.81 (d, J = 8.2 Hz, 1H), 7.79 (d, J = 8.9 Hz, 1H), 7.70 (s, 1H), 7.67–7.63 (m, 1H), 7.56 (d, J = 8.4 Hz, 2H), 7.53–7.42 (m, 1H), 7.17 (d, J = 8.9 Hz, 1H), 7.13 (d, J = 7.0 Hz, 1H), 2.57 (s, 3H) | 118.00, 121.38, 127.80, 129.04, 129.18, 129.30, 146.31, 150.11 (Representative signals for the pyridine and benzene cores) | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title intermediate from 2-amino-5-bromo-4-methylpyridine.
Reaction Scheme:
Materials:
-
2-Amino-5-bromo-4-methylpyridine
-
Chloroacetaldehyde (~40-50% aqueous solution)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromo-4-methylpyridine (1.0 eq) in ethanol.
-
Add chloroacetaldehyde (typically 1.2-1.5 eq of a 40% aqueous solution).
-
Heat the reaction mixture to 55 °C and stir for 20 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.
-
To the residue, add ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound as a solid.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of this compound
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of 6-bromoimidazo[1,2-a]pyridines and can be applied to this compound for the synthesis of 6-aryl-7-methylimidazo[1,2-a]pyridines.
Reaction Scheme:
Caption: General workflow for the microwave-assisted Suzuki-Miyaura coupling.
References
- 1. This compound | C8H7BrN2 | CID 22032341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
The Role of 6-Bromo-7-methylimidazo[1,2-a]pyridine in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among its many derivatives, 6-Bromo-7-methylimidazo[1,2-a]pyridine stands out as a promising candidate for the development of novel therapeutics. Its unique substitution pattern is anticipated to modulate its physicochemical properties, potentially enhancing its efficacy and selectivity for various biological targets. This document provides detailed application notes, experimental protocols, and data on the potential uses of this compound in drug discovery, with a focus on its prospective applications in oncology and infectious diseases.
Application Notes
The imidazo[1,2-a]pyridine core is a versatile pharmacophore known to interact with a range of biological targets, including kinases and enzymes involved in critical cellular processes. The introduction of a bromine atom at the 6-position and a methyl group at the 7-position can significantly influence the compound's electronic and steric properties, thereby affecting its binding affinity, metabolic stability, and overall pharmacological profile.
Anticancer Potential: A significant body of research has focused on the anticancer properties of imidazo[1,2-a]pyridine derivatives. Many of these compounds have been shown to exert their effects through the inhibition of key signaling pathways that are often dysregulated in cancer, most notably the PI3K/Akt/mTOR pathway. This pathway is crucial for cell growth, proliferation, and survival, and its inhibition can lead to apoptosis and a reduction in tumor growth. While specific data for this compound is not extensively available in public literature, based on the activity of structurally related compounds, it is a strong candidate for investigation as an inhibitor of this pathway.
Anti-tuberculosis Activity: The imidazo[1,2-a]pyridine scaffold has also yielded potent anti-tuberculosis agents. Some derivatives have demonstrated excellent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. The mechanism of action for some of these compounds has been linked to the inhibition of key mycobacterial enzymes. Given the urgent need for new anti-tuberculosis drugs, this compound represents a valuable starting point for further optimization and development.
Data Presentation
While specific quantitative data for the biological activity of this compound is limited in the available literature, the following tables summarize the activity of structurally similar imidazo[1,2-a]pyridine derivatives to provide a comparative context for its potential efficacy.
Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives (IC50 values in µM)
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) |
| Derivative A | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline | HCC827 (Lung) | 0.09 - 0.43 |
| Derivative B | 6-substituted imidazo[1,2-a]pyridine | HT-29 (Colon) | Not Specified |
| Derivative C | 6-substituted imidazo[1,2-a]pyridine | Caco-2 (Colon) | Not Specified |
| IP-5 | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast) | 45 |
| IP-6 | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast) | 47.7 |
Note: The data presented is for structurally related compounds and serves as a reference for the potential activity of this compound. Specific testing is required to determine its precise IC50 values.
Table 2: Anti-tuberculosis Activity of Selected Imidazo[1,2-a]pyridine Derivatives (MIC values)
| Compound ID | Substitution Pattern | Strain | MIC |
| IPA-6 | Imidazo[1,2-a]pyridine amide | M. tuberculosis H37Rv | 0.05 µg/mL |
| IPA-9 | Imidazo[1,2-a]pyridine amide | M. tuberculosis H37Rv | 0.4 µg/mL |
| IPS-1 | Imidazo[1,2-a]pyridine sulfonamide | M. tuberculosis H37Rv | 0.4 µg/mL |
| Compound 15 | Imidazo[1,2-a]pyridinecarboxamide | M. tuberculosis H37Rv | 0.10 - 0.19 µM |
| Compound 16 | Imidazo[1,2-a]pyridinecarboxamide | M. tuberculosis H37Rv | 0.10 - 0.19 µM |
Note: The data presented is for structurally related compounds and serves as a reference for the potential activity of this compound. Specific testing is required to determine its precise MIC values.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and for key biological assays to evaluate its potential therapeutic activities.
Protocol 1: Synthesis of this compound
This protocol is adapted from established synthetic methods for imidazo[1,2-a]pyridines.
Materials:
-
2-Amino-5-bromo-4-methylpyridine
-
Chloroacetaldehyde (40% aqueous solution)
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a 250 mL single-neck round-bottom flask, add 2-amino-5-bromo-4-methylpyridine (51.9g, 300mmol).
-
Add 40% chloroacetaldehyde aqueous solution (70.7g, 360mmol), sodium bicarbonate (30.2g, 360mmol), and 66.9g of ethanol.
-
Stir the mixture at 55 °C for 5 hours.
-
After the reaction is complete, remove the solvent by rotary evaporation.
-
To the residue, add 200 mL of water and 200 mL of ethyl acetate.
-
Separate the organic phase. Extract the aqueous phase with ethyl acetate (2 x 200 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent to yield pure this compound.
Caption: Synthetic workflow for this compound.
Protocol 2: In Vitro Anticancer Activity - MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCC827, HT-29)
-
Complete cell culture medium
-
96-well microplates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-20 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 3: In Vitro Anti-tuberculosis Activity - Microplate Alamar Blue Assay (MABA)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microplates
-
This compound
-
DMSO
-
Alamar Blue reagent
-
Tween 80 (10%)
-
Microplate reader
Procedure:
-
Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Adjust the bacterial culture to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.
-
Prepare serial two-fold dilutions of this compound in a 96-well plate using 7H9 broth.
-
Add 100 µL of the diluted bacterial culture to each well containing the compound. Include a drug-free control and a sterile control.
-
Seal the plate and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
Observe the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Protocol 4: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the potential point of inhibition.
Applications of 6-Bromo-7-methylimidazo[1,2-a]pyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 6-Bromo-7-methylimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential across various disease areas, most notably in oncology. The presence of the bromo-substituent at the 6-position offers a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties. This document provides a summary of the current applications of this scaffold, focusing on its anticancer properties, and includes detailed protocols for the evaluation of its derivatives.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have been primarily investigated for their potent anticancer activities. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of melanoma, cervical, and non-small cell lung cancer. The primary mechanism of action for many of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway. Inhibition of this pathway ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Data Presentation: Anticancer Activity of 6-Substituted Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the in vitro anticancer activities of various derivatives incorporating the 6-substituted imidazo[1,2-a]pyridine core.
Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Compound 6 | A375 | Melanoma | 9.7 ± 0.9[1] |
| WM115 | Melanoma | 12.5 ± 1.3[1] | |
| HeLa | Cervical Cancer | 15.2 ± 1.1[1] | |
| Compound 5 | A375 | Melanoma | 25.3 ± 2.1[1] |
| WM115 | Melanoma | 30.1 ± 1.8[1] | |
| HeLa | Cervical Cancer | 44.6 ± 3.5[1] | |
| Compound 7 | A375 | Melanoma | 20.4 ± 1.5[1] |
| WM115 | Melanoma | 28.9 ± 2.4[1] | |
| HeLa | Cervical Cancer | 35.8 ± 2.9[1] |
Table 2: Antiproliferative Activity of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives
| Compound ID | HCC827 (NSCLC) IC50 (µM) | A549 (NSCLC) IC50 (µM) | SH-SY5Y (Neuroblastoma) IC50 (µM) | HEL (Leukemia) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 13k | 0.09 | 0.21 | 0.18 | 0.43 | 0.35 |
Table 3: PI3Kα Kinase Inhibitory Activity
| Compound ID | PI3Kα IC50 (nM) |
| 13k | 1.94 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer potential of this compound derivatives.
Protocol 1: Cell Viability Assessment by MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines (e.g., A375, HeLa, HCC827)
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000-5,000 cells per well in 100 µL of complete medium.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.[1]
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the cells for 48 hours.
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]
-
After 4 hours, carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.[1]
-
Treat the cells with the test compound at desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization, and collect the supernatant to include any floating (apoptotic) cells.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the cells by flow cytometry within one hour. Differentiate cell populations based on fluorescence:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivative
-
PBS
-
Ice-cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis protocol.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.[1]
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.[1]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Protocol 4: Western Blot Analysis of PI3K/AKT Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, and anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cell pellets in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound derivatives.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: Induction of the intrinsic apoptosis pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for anticancer evaluation.
References
Application Notes and Protocols: 6-Bromo-7-methylimidazo[1,2-a]pyridine as a Versatile Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties make it an ideal building block for the design of potent and selective kinase inhibitors. The strategic introduction of substituents, such as a bromine atom at the 6-position and a methyl group at the 7-position, provides a handle for further chemical modifications and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
These application notes provide a comprehensive overview of the use of 6-bromo-7-methylimidazo[1,2-a]pyridine in the development of kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases. Detailed protocols for the synthesis of advanced intermediates and for biochemical kinase assays are provided to facilitate research and drug discovery efforts in this area.
Key Kinase Targets and Signaling Pathways
Derivatives of the this compound scaffold have shown significant inhibitory activity against several important kinase targets, including:
-
Phosphoinositide 3-kinase alpha (PI3Kα): A central node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in a wide range of human cancers, promoting cell growth, proliferation, and survival.
-
Aurora Kinases (A and B): Serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is common in many cancers, leading to genomic instability.
-
Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1): An oncofetal protein that is overexpressed in various cancers and is involved in cell proliferation, survival, and metastasis.
The following diagrams illustrate the key signaling pathways modulated by inhibitors derived from the this compound scaffold.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: Aurora Kinase Signaling Pathway Inhibition.
Caption: ROR1 Signaling Pathway Inhibition.
Quantitative Data on Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors derived from the this compound scaffold.
Table 1: PI3Kα Inhibitory Activity of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives
| Compound ID | PI3Kα IC₅₀ (nM) |
| 13k | 1.94 |
Data sourced from a study on the design, synthesis, and biological evaluation of these derivatives as anticancer agents.[1]
Table 2: Antiproliferative Activity of Compound 13k against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCC827 | Non-small cell lung cancer | 0.09 |
| A549 | Non-small cell lung cancer | 0.25 |
| SH-SY5Y | Neuroblastoma | 0.16 |
| HEL | Erythroid and leukocyte leukemia | 0.43 |
| MCF-7 | Breast cancer | 0.21 |
Data sourced from the same study as Table 1.[1]
Table 3: Aurora Kinase Inhibitory Activity of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one Derivatives
| Compound ID | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) |
| 12d | 84.41 | 14.09 |
Data sourced from a study on the design and synthesis of these derivatives as dual Aurora kinase and ROR1 inhibitors.
Table 4: Antiproliferative Activity of Compound 12d against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Non-small cell lung cancer | 0.038 |
| HCT116 | Colon cancer | 0.021 |
| SH-SY5Y | Neuroblastoma | 0.015 |
| HEL | Erythroid and leukocyte leukemia | 0.012 |
| K562 | Chronic myelogenous leukemia | 0.011 |
Data sourced from the same study as Table 3.
Experimental Protocols
Synthesis of Key Intermediates
The following diagram outlines the general workflow for the synthesis of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which serve as potent PI3Kα and Aurora kinase inhibitors.
Caption: General Synthesis Workflow.
Protocol 1: Synthesis of Methyl 6-(4-((3-fluoro-4-methoxybenzyl)amino)quinazolin-6-yl)-7-methylimidazo[1,2-a]pyridine-2-carboxylate (Compound 13k)
This protocol describes the synthesis of a potent PI3Kα inhibitor.[1]
Materials:
-
Methyl 6-(4-chloroquinazolin-6-yl)-7-methylimidazo[1,2-a]pyridine-2-carboxylate
-
(3-Fluoro-4-methoxyphenyl)methanamine
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Butanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
A mixture of methyl 6-(4-chloroquinazolin-6-yl)-7-methylimidazo[1,2-a]pyridine-2-carboxylate (1 equivalent), (3-fluoro-4-methoxyphenyl)methanamine (1.2 equivalents), and DIPEA (2 equivalents) is prepared in n-butanol.
-
The reaction mixture is stirred and heated to 120 °C for 4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to afford the final product, compound 13k .
Protocol 2: Synthesis of 6-(Imidazo[1,2-a]pyridin-6-yl)-3-((4-methoxybenzyl)amino)quinazolin-4(3H)-one (A Key Aurora Kinase Inhibitor Intermediate)
This protocol outlines the synthesis of a key intermediate for Aurora kinase inhibitors.
Materials:
-
6-Bromo-3-((4-methoxybenzyl)amino)quinazolin-4(3H)-one
-
Imidazo[1,2-a]pyridine-6-boronic acid pinacol ester
-
Pd(dppf)Cl₂
-
K₂CO₃
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a reaction vessel, add 6-bromo-3-((4-methoxybenzyl)amino)quinazolin-4(3H)-one (1 equivalent), imidazo[1,2-a]pyridine-6-boronic acid pinacol ester (1.2 equivalents), Pd(dppf)Cl₂ (0.1 equivalents), and K₂CO₃ (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired intermediate.
Kinase Inhibition Assays
Protocol 3: PI3Kα (ADP-Glo™) Kinase Assay
This protocol is a luminescent-based assay to measure the activity of PI3Kα and the inhibitory potential of test compounds.
Materials:
-
Recombinant human PI3Kα
-
PI3Kα substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare the kinase reaction by adding the kinase assay buffer, PI3Kα enzyme, and substrate to the wells of a 384-well plate.
-
Add the serially diluted test compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Aurora A Kinase Inhibition Assay (Caliper Mobility Shift Assay)
This protocol describes a microfluidics-based assay to measure the phosphorylation of a substrate peptide by Aurora A.
Materials:
-
Recombinant human Aurora A
-
Fluorescently labeled substrate peptide (e.g., LRRASLG-amide)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (serially diluted in DMSO)
-
Caliper Life Sciences EZ Reader II
Procedure:
-
Prepare the kinase, substrate, and ATP solutions in kinase assay buffer.
-
Add the test compound or DMSO control to the assay plate.
-
Add the Aurora A enzyme to all wells.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 90 minutes).
-
Stop the reaction by adding a stop buffer.
-
Analyze the plate on the Caliper EZ Reader II, which separates the phosphorylated and unphosphorylated substrate based on their electrophoretic mobility.
-
The ratio of phosphorylated to unphosphorylated product is used to determine the percent inhibition.
-
Calculate the IC₅₀ value from the dose-response curve.
Conclusion
The this compound core is a highly valuable and versatile building block for the development of potent and selective kinase inhibitors. The synthetic handles at the 6- and 7-positions allow for extensive structure-activity relationship (SAR) studies, leading to the discovery of compounds with nanomolar inhibitory activity against key cancer targets such as PI3Kα and Aurora kinases. The detailed protocols provided herein offer a solid foundation for researchers to synthesize and evaluate novel inhibitors based on this promising scaffold, with the ultimate goal of developing new and effective therapeutic agents. Further exploration of this scaffold against other kinase targets, such as ALK2, DYRK1A, and CLK1, is warranted and may lead to the discovery of novel inhibitors for a broader range of diseases.
References
Application Notes and Protocols for the Functionalization of the 6-Bromo-7-methylimidazo[1,2-a]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of the 6-Bromo-7-methylimidazo[1,2-a]pyridine core, a key scaffold in medicinal chemistry. The imidazo[1,2-a]pyridine moiety is a privileged structure found in numerous biologically active compounds.[1][2] Functionalization at the 6-position via modern cross-coupling reactions offers a powerful strategy for the synthesis of diverse derivatives for drug discovery and development.
This document outlines detailed protocols for three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C (alkynyl) bond formation. While specific examples for the this compound substrate are not extensively documented, the provided protocols are adapted from well-established methods for structurally similar N-heteroaromatic halides and are expected to be highly applicable.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-7-methylimidazo[1,2-a]pyridines
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[3] This reaction allows for the introduction of various aryl and heteroaryl groups at the 6-position of the imidazo[1,2-a]pyridine core.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 88-98 (estimated) |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 75-85 (estimated) |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 6-aryl-7-methylimidazo[1,2-a]pyridine product.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Synthesis of 6-Amino-7-methylimidazo[1,2-a]pyridines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position.[4]
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-18 | 80-90 (estimated) |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 16-24 | 75-85 (estimated) |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | LHMDS | THF | 80 | 12-16 | 82-92 (estimated) |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound. The choice of ligand and base is crucial and may require optimization for different amines.[5]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or other suitable reaction vessel
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to an oven-dried Schlenk tube.
-
Reactant Addition: Add this compound and the desired amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to afford the desired 6-amino-7-methylimidazo[1,2-a]pyridine.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of 6-Alkynyl-7-methylimidazo[1,2-a]pyridines
The Sonogashira coupling reaction is a reliable method for the formation of a C(sp²)–C(sp) bond, reacting an aryl halide with a terminal alkyne.[6] This reaction is catalyzed by palladium and a copper co-catalyst.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | rt | 12-16 | 85-95 (estimated) |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 50 | 8-12 | 80-90 (estimated) |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | rt to 40 | 16 | 82-92 (estimated) |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Copper-free conditions can also be employed to avoid the formation of alkyne homocoupling byproducts.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) iodide.
-
Solvent and Base Addition: Add the anhydrous solvent and the amine base.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-7-methylimidazo[1,2-a]pyridine.
Visualization: Sonogashira Coupling Experimental Workflow
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols: The Role of 6-Bromo-7-methylimidazo[1,2-a]pyridine in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to a protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in the development of various kinase inhibitors.[1][2] This document outlines the strategic application of 6-Bromo-7-methylimidazo[1,2-a]pyridine as a versatile chemical scaffold for the synthesis of novel warheads in the development of kinase-targeting PROTACs. Its substituted structure provides a key starting point for chemical modifications to achieve high-affinity and selective binding to the kinase of interest.
The Strategic Utility of this compound in PROTACs
The this compound scaffold serves as a foundational building block for the creation of potent and selective kinase inhibitor warheads. The bromine atom at the 6-position is particularly advantageous for synthetic chemists, as it provides a reactive handle for introducing various chemical moieties through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for the target kinase. The methyl group at the 7-position can also influence the steric and electronic properties of the molecule, contributing to its binding characteristics.
Derivatives of the imidazo[1,2-a]pyridine core have demonstrated inhibitory activity against a range of kinases, including but not limited to DYRK1A, CLK1, and PI3Kα.[2][3] By modifying the this compound core, researchers can develop novel warheads for PROTACs aimed at degrading these and other therapeutically relevant kinases.
PROTAC Signaling Pathway and Mechanism of Action
The fundamental mechanism of a PROTAC involves inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
References
- 1. 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine | Benchchem [benchchem.com]
- 2. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromo-7-methylimidazo[1,2-a]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry due to its wide range of biological activities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted imidazo[1,2-a]pyridines for drug discovery and development.[1][2] This document provides a detailed experimental procedure for the Suzuki-Miyaura coupling of 6-Bromo-7-methylimidazo[1,2-a]pyridine with various aryl and heteroaryl boronic acids.
The reaction involves the palladium-catalyzed coupling of an organohalide (this compound) with an organoboron compound, typically a boronic acid or its ester.[3][4] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired 6-aryl-7-methylimidazo[1,2-a]pyridine derivatives.[3]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4][5]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex. The base activates the organoboron compound, facilitating this step.[5][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or microwave vial, condenser)
-
Magnetic stirrer and heating plate or microwave reactor
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, any additional ligand, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent(s) to the reaction mixture via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed using conventional heating under reflux or with microwave irradiation for potentially shorter reaction times.[7][8]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 6-aryl-7-methylimidazo[1,2-a]pyridine.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromo-substituted imidazo[1,2-a]pyridines and related heterocycles, which can be adapted for this compound.
| Entry | Catalyst (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(dppf)Cl₂·DCM (5) | K₂CO₃ (2) | Dioxane | 150 (MW) | 0.5 | 85 | [9] |
| 2 | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Toluene/Ethanol (2:1) | 120 (MW) | 2 | 51 | [8] |
| 3 | Pd₂(dba)₃ (1.5) / SPhos (6) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 100 | 12 | N/A | [3] |
| 4 | Pd(OAc)₂ (2) / PCy₃ (4) | K₃PO₄ (3) | Toluene | 80 | 16 | N/A | [10] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct route is the condensation reaction between 2-amino-5-bromo-4-methylpyridine and an α-haloaldehyde, typically a chloroacetaldehyde aqueous solution. This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.
Q2: What are the critical parameters affecting the yield of the reaction?
A2: Several factors can significantly impact the yield:
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Choice of Base: The type and amount of base used to neutralize the hydrohalic acid formed during the reaction are crucial. Common bases include sodium bicarbonate, sodium carbonate, and triethylamine.
-
Solvent: The reaction can be performed in various solvents, such as ethanol, methanol, water, or a mixture thereof. The choice of solvent can affect the solubility of reactants and the reaction rate.
-
Reaction Temperature: The temperature needs to be controlled to ensure a reasonable reaction rate without promoting the formation of side products. Typically, temperatures range from 25 to 55°C.[1]
-
Reaction Time: The reaction time should be optimized to ensure complete consumption of the starting material. Reaction times can vary from a few hours to 24 hours.[1]
-
Purity of Starting Materials: The purity of 2-amino-5-bromo-4-methylpyridine and the chloroacetaldehyde solution is essential for a clean reaction and high yield.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[2] A suitable eluent system should be developed to distinguish between the starting material (2-amino-5-bromo-4-methylpyridine) and the product (this compound).
Q4: What are the common purification methods for the final product?
A4: After an aqueous workup to remove the base and other water-soluble impurities, the crude product is typically extracted with an organic solvent like ethyl acetate. The product can then be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/n-hexane mixture.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive chloroacetaldehyde solution. 2. Insufficient heating or reaction time. 3. Incorrect base or insufficient amount. 4. Poor quality of starting 2-amino-5-bromo-4-methylpyridine. | 1. Use a fresh or newly opened bottle of chloroacetaldehyde solution. 2. Increase the reaction temperature to the higher end of the recommended range (e.g., 55°C) and extend the reaction time, monitoring by TLC. 3. Ensure the correct stoichiometry of the base is used. Consider switching to a different base (see Table 1). 4. Verify the purity of the starting material by NMR or melting point. |
| Formation of Multiple By-products (as seen on TLC) | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. The chloroacetaldehyde solution may contain polymers or other impurities. 3. The reaction mixture is not homogenous. | 1. Lower the reaction temperature and prolong the reaction time. 2. Use a high-purity grade of chloroacetaldehyde. 3. Ensure efficient stirring throughout the reaction. |
| Difficulty in Isolating the Product | 1. The product may be partially soluble in the aqueous phase. 2. Emulsion formation during extraction. 3. The product has oiled out instead of crystallizing. | 1. Perform multiple extractions with ethyl acetate to ensure complete recovery. 2. Add a small amount of brine to the separatory funnel to break the emulsion. 3. Try different solvent systems for recrystallization. If the product is an oil, consider purification by column chromatography. |
| Product is Darkly Colored | 1. Formation of colored impurities due to oxidation or side reactions. 2. Residual impurities from the starting materials. | 1. Treat the crude product with activated charcoal during recrystallization. 2. Ensure the starting materials are of high purity. |
Data Presentation
The following table summarizes the impact of different bases and solvents on the yield of the closely related 6-bromoimidazo[1,2-a]pyridine, which can serve as a guide for optimizing the synthesis of the 7-methyl analog.
Table 1: Reaction Conditions and Yields for 6-bromoimidazo[1,2-a]pyridine Synthesis [3]
| Base | Solvent | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) |
| Sodium Bicarbonate | Ethanol | 5 | 55 | 72.4 |
| Sodium Carbonate | Ethanol | 10 | 55 | Not specified |
| Triethylamine | Water | 20 | 55 | Not specified |
| No Base (neutralization after reaction) | Water | 20 | 55 | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-bromo-4-methylpyridine[2]
This protocol describes the synthesis of the key starting material.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of N,N-Dimethylformamide (DMF). Cool the flask in an ice bath.
-
Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of N-Bromosuccinimide (NBS) in a suitable amount of DMF. Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine over a period of time, ensuring the temperature is maintained.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.
-
Work-up and Isolation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, pour the reaction mixture into water, which will cause a brown solid to precipitate. Filter the solid using a Buchner funnel and wash it thoroughly with water.
-
Purification: Wash the dried brown solid with 164 ml of acetonitrile. Filter the solid again and dry it to obtain 2-amino-5-bromo-4-methylpyridine. The expected yield is approximately 80% (42 g).
Protocol 2: Synthesis of this compound (Adapted from CN103788092A[3])
This protocol is adapted from the synthesis of the non-methylated analog and serves as a starting point for optimization.
-
Reaction Setup: In a round-bottom flask, add 2-amino-5-bromo-4-methylpyridine (1 equivalent), a 40% aqueous solution of chloroacetaldehyde (1.2 equivalents), sodium bicarbonate (1.2 equivalents), and ethanol.
-
Reaction: Stir the mixture at 55°C for 5 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. Add water and ethyl acetate to the residue. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from an ethyl acetate/n-hexane mixture to obtain pure this compound.
Visualizations
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
Technical Support Center: 6-Bromo-7-methylimidazo[1,2-a]pyridine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed after the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, particularly 2-Amino-5-bromo-4-methylpyridine, residual solvents from the reaction and workup (e.g., ethanol, ethyl acetate), and potential side products. One significant potential impurity is an isomeric product if the reaction conditions are not well-controlled. The crude product often appears as a brown solid, indicating the presence of colored impurities.[1]
Q2: My final product has a persistent brown color. How can I decolorize it?
A2: A brown coloration in the crude product is common.[1] This can often be removed by treatment with activated carbon during recrystallization. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, heat for a short period, and then filter hot to remove the carbon before allowing the solution to cool for crystallization. Be aware that excessive use of activated carbon can lead to a loss of the desired product.
Q3: I am struggling to crystallize my this compound. It keeps oiling out. What should I do?
A3: "Oiling out" is a common issue in crystallization. Here are a few troubleshooting steps:
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Solvent System: Ensure you are using an appropriate solvent system. A common system for similar compounds is a mixture of ethyl acetate and n-hexane.
-
Cooling Rate: Allow the solution to cool slowly. Rapid cooling can promote oiling. Try letting the flask cool to room temperature undisturbed, followed by gradual cooling in a refrigerator.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. This can provide a surface for nucleation.
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the supersaturated solution to induce crystallization.
-
Purity: The presence of impurities can inhibit crystallization. Consider an initial purification step by column chromatography to improve the purity of the material before attempting crystallization.
Q4: What is the expected ¹H NMR spectrum for pure this compound?
A4: The reported ¹H NMR spectrum in DMSO-d6 shows the following key shifts: δ 8.93 (s, 1H), 7.85 (s, 1H), 7.57 (d, J = 7.56 Hz, 2H), 2.38 (s, 3H).[1] The presence of unexpected peaks may indicate impurities. Resources are available that list the chemical shifts of common laboratory solvents and reagents, which can help in identifying these impurities.[2][3]
Troubleshooting Guides
Guide 1: Low Yield After Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Low overall recovery from the column | Product is too polar and is sticking to the silica gel. | - Use a more polar eluent system. - Consider adding a small percentage of a polar modifier like methanol or triethylamine to the eluent. |
| Product is not stable on silica gel. | - Minimize the time the compound spends on the column by running it faster. - Consider using a different stationary phase, such as alumina. | |
| Multiple fractions containing the product, but all are impure | Poor separation of the product from impurities. | - Optimize the eluent system using thin-layer chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.3 for the product. - Use a longer column for better separation. - Employ gradient elution to improve the separation of closely eluting compounds. |
Guide 2: Impurities Detected in Final Product by NMR
| Symptom | Possible Cause | Suggested Solution |
| Broad peaks or a complex multiplet in the aromatic region | Presence of isomeric side products. The reaction of a 2-aminopyridine with an α-haloketone can potentially lead to different isomers.[4] | - Optimize reaction conditions (temperature, reaction time) to favor the formation of the desired isomer. - Utilize high-performance liquid chromatography (HPLC) for separation if column chromatography is insufficient. |
| Singlets corresponding to common solvents (e.g., ethyl acetate, hexane) | Incomplete removal of solvents after purification. | - Dry the product under high vacuum for an extended period. - If the solvent is high-boiling, consider dissolving the product in a low-boiling solvent and re-evaporating to azeotropically remove the impurity. |
| Unidentified sharp singlets or multiplets | Contamination from starting materials or reagents. | - Ensure complete reaction by monitoring with TLC. - Perform an aqueous wash of the crude product before purification to remove water-soluble reagents. - Compare the impurity peaks with the NMR spectra of the starting materials. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity can be gradually increased (gradient elution) to facilitate the separation of compounds.
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Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A common system for related compounds is ethyl acetate/n-hexane.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for 5-10 minutes.
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Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, filter the hot solution.
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Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.
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Isolation: Collect the crystals by filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
References
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) regarding side reactions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of imidazo[1,2-a]pyridines?
A1: The formation of byproducts is a frequent challenge and can vary depending on the synthetic route employed. The most commonly observed side products include:
-
Regioisomers: Particularly when using substituted 2-aminopyridines, different isomers of the imidazo[1,2-a]pyridine product can be formed.[1] The position of substituents can influence the site of cyclization.
-
Unreacted Intermediates (e.g., Schiff Bases): In multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, the condensation of an aldehyde and an amine forms a Schiff base intermediate. This intermediate may fail to cyclize, remaining as a significant impurity.
-
Dimerization Products: In certain reactions, such as the Tschitschibabin synthesis, the 2-aminopyridine starting material can undergo dimerization.
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Bis-imidazopyridine Adducts: Under specific conditions, a second molecule of the imidazo[1,2-a]pyridine product can react with an intermediate, leading to the formation of bis-adducts.
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Oxidation Products: The 2-aminopyridine starting material can be susceptible to oxidation, leading to undesired byproducts and reduced yield.
Q2: I am observing a significant amount of unreacted Schiff base in my Groebke-Blackburn-Bienaymé (GBB) reaction. How can I drive the reaction to completion?
A2: The accumulation of the Schiff base intermediate is a common issue in the GBB reaction, indicating that the final cyclization step is slow or inhibited. Here are several strategies to promote the formation of the desired imidazo[1,2-a]pyridine:
-
Adjust Reagent Stoichiometry: Increasing the equivalents of the 2-aminopyridine (typically to 1.2-1.5 equivalents) can shift the equilibrium towards the formation of the Schiff base and its subsequent cyclization, reducing the amount of unreacted aldehyde.
-
Catalyst Optimization: The use of a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) or a Brønsted acid catalyst is crucial for activating the Schiff base towards nucleophilic attack by the isocyanide and promoting the cyclization step.
-
Solvent Selection: If the reaction is sluggish in common protic solvents like methanol or ethanol, switching to a more polar aprotic solvent such as acetonitrile or DMF can improve reaction kinetics.
-
Temperature Control: For less reactive substrates, increasing the reaction temperature to a range of 50-80 °C can provide the necessary activation energy for the cyclization to proceed.
Troubleshooting Workflow for Schiff Base Byproduct in GBB Reaction
References
Technical Support Center: 6-Bromo-7-methylimidazo[1,2-a]pyridine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 6-Bromo-7-methylimidazo[1,2-a]pyridine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term integrity of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: 2-8°C[1].
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).
-
Container: Keep the container tightly sealed.
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Environment: Store in a dry and well-ventilated place[2][3]. Some imidazo[1,2-a]pyridine derivatives are known to be hygroscopic[2].
Q2: What is the typical appearance of this compound?
This compound is typically a light beige powder[1]. Any significant deviation from this appearance, such as discoloration or clumping, may indicate degradation or moisture absorption.
Q3: What are the known stability liabilities of imidazo[1,2-a]pyridine derivatives?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, the imidazo[1,2-a]pyridine scaffold can be susceptible to certain degradation mechanisms. For instance, some imidazole derivatives are known to be liable to base-mediated autoxidation and can be sensitive to photodegradation when in solution.
Q4: My experimental results are inconsistent. Could this be related to the stability of the compound?
Inconsistent experimental results can indeed be a consequence of compound instability. Poor aqueous solubility is a common challenge with heterocyclic compounds like imidazo[1,2-a]pyridines, which can lead to underestimated potency and variable data in in-vitro assays[1]. Before assuming degradation, it is crucial to assess the compound's solubility in the assay medium.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Media
Symptoms:
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Precipitate formation upon addition to aqueous buffers.
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Low or inconsistent readings in biological assays.
-
Difficulty in preparing stock solutions at the desired concentration.
Troubleshooting Workflow:
Caption: Workflow for addressing poor solubility of this compound.
Issue 2: Suspected Compound Degradation
Symptoms:
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Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Decrease in the main compound peak area over time.
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Changes in the physical appearance of the solid compound.
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Loss of biological activity in assays.
Troubleshooting and Investigation Workflow:
Caption: A logical workflow for investigating suspected degradation of the compound.
Quantitative Data Summary
| Parameter | Condition | Time Point | Specification | Result |
| Appearance | 2-8°C / Ambient | T=0, 3, 6, 12 months | Light beige powder | - |
| Purity (HPLC) | 2-8°C / Ambient | T=0, 3, 6, 12 months | ≥98.0% | - |
| Purity (HPLC) | 40°C / 75% RH | T=0, 1, 3, 6 months | Report | - |
| Total Impurities | 2-8°C / Ambient | T=0, 3, 6, 12 months | ≤2.0% | - |
| Water Content (KF) | 2-8°C / Ambient | T=0, 12 months | ≤0.5% | - |
Experimental Protocols
Protocol for Accelerated Stability and Forced Degradation Studies
This protocol outlines a general procedure for conducting accelerated stability and forced degradation studies to understand the stability profile of this compound.
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Materials:
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This compound
-
HPLC grade solvents (acetonitrile, methanol, water)
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Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)
-
Calibrated stability chambers
-
HPLC-UV/DAD and LC-MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze all samples by a developed stability-indicating HPLC method. A good starting point for method development could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Use LC-MS to identify the mass of potential degradation products.
-
Workflow for Stability Indicating Method Development:
Caption: A workflow for the development of a stability-indicating HPLC method.
References
Technical Support Center: Troubleshooting Failed Reactions Involving 6-Bromo-7-methylimidazo[1,2-a]pyridine
Welcome to the technical support center for 6-Bromo-7-methylimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic challenges encountered with this versatile heterocyclic compound. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides for key transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and C-H functionalization reactions.
General Troubleshooting Workflow
Before diving into specific reaction issues, a systematic approach to troubleshooting can often resolve problems quickly. The following workflow outlines a general strategy for diagnosing failed reactions.
Caption: A general workflow for troubleshooting failed chemical reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. However, reactions with nitrogen-containing heterocycles like this compound can be challenging.
FAQs and Troubleshooting
Q1: My Suzuki-Miyaura reaction has a very low yield or did not work at all. What are the common causes?
A1: Low yields in Suzuki reactions with bromopyridine-like substrates can stem from several factors:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. The use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can mitigate this by sterically shielding the palladium center.[1]
-
Inefficient Oxidative Addition: The C-Br bond on the imidazo[1,2-a]pyridine ring may be less reactive compared to other aryl bromides. Increasing the reaction temperature or screening different palladium catalysts and ligands can facilitate this often rate-determining step.[1]
-
Protodeboronation of Boronic Acid: Boronic acids can be unstable and undergo hydrolysis to the corresponding arene, especially in the presence of water and base. Using anhydrous solvents, freshly opened reagents, or more stable boronic esters (e.g., pinacol esters) can prevent this side reaction.[1]
-
Homocoupling: The coupling of two boronic acid molecules or two molecules of the starting bromide can occur, particularly in the presence of oxygen. Thoroughly degassing the reaction mixture and solvents is crucial to minimize this.[1]
Q2: I am observing a significant amount of debrominated starting material. How can I prevent this?
A2: The formation of the debrominated product (dehalogenation) is a common side reaction. This can happen when a hydride species is generated in the reaction mixture, which then participates in a reductive elimination from the palladium center. To minimize this, ensure your reagents and solvents are pure and free of contaminants that could act as a hydride source. Using a less reactive base or lowering the reaction temperature may also be beneficial.
Quantitative Data: Suzuki-Miyaura Coupling of 6-Halogenoimidazo[1,2-a]pyridines
The following table summarizes yields for microwave-assisted Suzuki-Miyaura coupling of 6-halogeno-2-substituted-imidazo[1,2-a]pyridines with various boronic acids, providing a baseline for expected outcomes.
| 6-Halogeno-Imidazo[1,2-a]pyridine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Yield (%) |
| 6-Bromo-2-phenyl | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Dioxane/Ethanol | 15 | 85 |
| 6-Bromo-2-phenyl | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Dioxane/Ethanol | 15 | 82 |
| 6-Chloro-2-phenyl | 4-Methylphenylboronic acid | Pd(OAc)₂/PPh₃ (10) | K₂CO₃ | Dioxane/Ethanol | 15 | 80 |
| 6-Chloro-2-phenyl | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ (10) | K₂CO₃ | Dioxane/Ethanol | 15 | 78 |
Data adapted from a study on microwave-assisted Suzuki cross-coupling.[2]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from the literature for the coupling of 6-halogenoimidazo[1,2-a]pyridines.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.1 equiv) or Pd(OAc)₂ (0.1 equiv) and PPh₃ (0.2 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dioxane/Ethanol (4:1 mixture)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add this compound, the arylboronic acid, the palladium catalyst, and K₂CO₃.
-
Add the dioxane/ethanol solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds. As with Suzuki couplings, the nitrogen atoms in the imidazo[1,2-a]pyridine core can influence the reaction's success.
FAQs and Troubleshooting
Q1: My Buchwald-Hartwig amination is not proceeding. What should I check first?
A1: For a stalled Buchwald-Hartwig reaction, consider the following:
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Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. For heteroaromatic halides, bulky, electron-rich biarylphosphine ligands such as BrettPhos (for primary amines) and RuPhos (for secondary amines) are often effective.[3]
-
Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are commonly used. The choice of base can significantly impact the rate of deprotonation of the amine.
-
Anhydrous and Anaerobic Conditions: The palladium catalyst, especially in its Pd(0) active form, is sensitive to oxygen. The reaction must be performed under an inert atmosphere (argon or nitrogen). Solvents and reagents should be anhydrous, as water can interfere with the catalytic cycle.
-
Amine Purity: Impurities in the amine starting material can poison the catalyst. Ensure the amine is of high purity.
Q2: Are there any common side reactions I should be aware of?
A2: Yes, common side reactions include:
-
Reductive Dehalogenation: Similar to the Suzuki reaction, the bromo group can be replaced by a hydrogen atom. This can sometimes be addressed by using a less sterically hindered ligand or by lowering the reaction temperature.[3]
-
Reaction at other positions: While less common for the C-Br bond at the 6-position, there is a possibility of competitive reaction at other sites if the conditions are harsh.
Quantitative Data: Buchwald-Hartwig Amination of a 6-Bromo-1H-indazole Analog
The following data for the amination of 6-bromo-1H-indazole provides a useful reference for selecting conditions for this compound.
| Amine | Ligand Precatalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Aniline | BrettPhos | LiHMDS | THF | 65 | 92 |
| 4-Fluoroaniline | BrettPhos | LiHMDS | THF | 65 | 88 |
| Morpholine | RuPhos | LiHMDS | THF | 65 | 95 |
| Piperidine | RuPhos | LiHMDS | THF | 65 | 91 |
Data from a study on the Buchwald-Hartwig amination of 6-bromo-1H-indazole.[3]
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol that can be adapted for this compound based on successful reactions with similar substrates.[3]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%)
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Base (e.g., LiHMDS, 1M in THF, 2.0 equiv)
-
Anhydrous THF
-
Anhydrous sodium sulfate
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, the amine, and the palladium precatalyst.
-
Add anhydrous THF via syringe.
-
Stir the mixture and add the base solution dropwise at room temperature.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Decision tree for troubleshooting low yields in Buchwald-Hartwig amination.
C-H Functionalization
Direct C-H functionalization offers an atom-economical approach to modifying the imidazo[1,2-a]pyridine core. The regioselectivity of these reactions is a key consideration.
FAQs and Troubleshooting
Q1: At which position is C-H functionalization most likely to occur on the this compound ring?
A1: For the imidazo[1,2-a]pyridine scaffold, the C3 position is generally the most electron-rich and sterically accessible, making it the most common site for electrophilic and radical C-H functionalization.[4] However, the electronic and steric effects of the bromo and methyl substituents on your specific substrate could influence this. The C5 position is another potential site for functionalization.
Q2: My C-H activation/arylation reaction is not working. What are some key parameters to investigate?
A2: C-H activation reactions are often sensitive to a number of factors:
-
Catalyst and Oxidant: Many C-H arylations are catalyzed by palladium, rhodium, or ruthenium, often in the presence of an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂). The choice of both is critical and highly substrate-dependent.
-
Directing Group: In some cases, a directing group is necessary to achieve the desired regioselectivity. For imidazo[1,2-a]pyridines, the pyridine nitrogen can act as a directing group, often favoring functionalization at C8.
-
Reaction Conditions: Temperature and solvent can have a profound effect on the efficiency and selectivity of C-H functionalization. Screening a range of conditions is often necessary.
-
Metal-Free Alternatives: Consider visible-light-induced photocatalysis as a milder, metal-free alternative for C-H functionalization, which has been shown to be effective for imidazo[1,2-a]pyridines.[4]
Experimental Protocol: General Guidance for Direct Arylation
Given the broad scope of C-H functionalization, a general protocol is provided as a starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide or other arylating agent (1.5-2.0 equiv)
-
Transition metal catalyst (e.g., Pd(OAc)₂, 5-10 mol%)
-
Ligand (if required)
-
Base or additive (e.g., K₂CO₃, pivalic acid)
-
Anhydrous solvent (e.g., DMF, dioxane, or toluene)
Procedure:
-
In a sealed reaction vessel under an inert atmosphere, combine this compound, the arylating agent, the catalyst, any ligand, and the base/additive.
-
Add the anhydrous solvent.
-
Heat the reaction to the desired temperature (often >100 °C) and stir for an extended period (12-48 hours).
-
Monitor the reaction by LC-MS to check for product formation and consumption of starting material.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water to remove inorganic salts.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
Technical Support Center: Scale-up Synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for the synthesis of this compound?
The primary synthetic route involves the condensation reaction between 2-amino-5-bromo-4-methylpyridine and an α-halocarbonyl compound. The most common and commercially available reagent is a chloroacetaldehyde solution (e.g., 40-50% in water) or its synthetic equivalents. The quality and purity of these starting materials are critical for a successful reaction and high yield.
Q2: What are the key safety considerations when scaling up this synthesis?
When scaling up, it is crucial to address the following safety points:
-
Ventilation: The reaction should be carried out in a well-ventilated area or a fume hood to avoid inhalation of volatile reagents or byproducts.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. For large quantities, consider additional protection like face shields and chemical-resistant aprons.
-
Exothermic Reaction: The initial condensation can be exothermic. When scaling up, reagents should be added in a controlled manner to manage the reaction temperature and prevent runaways. An ice bath should be kept on standby.
-
Handling Reagents: 2-amino-5-bromo-4-methylpyridine is a halogenated amine and should be handled with care. Chloroacetaldehyde is toxic and corrosive. Avoid direct contact and inhalation.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Q3: How does the choice of base and solvent impact the reaction?
The selection of base and solvent is crucial for reaction efficiency.
-
Base: A mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is often used to neutralize the hydrogen halide formed during the cyclization.[3] Organic bases such as triethylamine can also be employed.[3] The choice of base can influence reaction kinetics and the impurity profile. For scale-up, an inexpensive and easy-to-remove inorganic base is often preferred.
-
Solvent: Solvents like ethanol, water, or a mixture of both are commonly used.[3] The solvent system must be able to dissolve the starting materials to a reasonable extent. The use of water as a co-solvent is economical and environmentally friendly, but the product's solubility in the final reaction mixture must be considered for an efficient work-up.
Troubleshooting Guide
Problem 1: Low Reaction Yield
| Parameter | Observation / Potential Cause | Suggested Action |
| Reaction Temperature | Temperature too low, leading to slow or incomplete reaction. Temperature too high, leading to side product formation. | Optimize the temperature. A typical range is 25-55°C.[3] Monitor the reaction progress using TLC or HPLC to determine the optimal temperature for your specific scale. |
| Reaction Time | Insufficient reaction time results in incomplete conversion. | Monitor the reaction until the starting material (2-amino-5-bromo-4-methylpyridine) is consumed. Reaction times can range from 2 to 24 hours.[3] |
| Stoichiometry | Incorrect molar ratio of reactants. An excess of the aldehyde can lead to side reactions. | Use a slight excess (1.1 to 1.2 equivalents) of the chloroacetaldehyde solution relative to the aminopyridine. |
| Base Inefficiency | The base may be insufficient to neutralize the acid byproduct, stalling the reaction. | Ensure at least one equivalent of base is used. For a diprotic acid byproduct, two equivalents may be necessary. |
Problem 2: Significant Impurity Formation
| Parameter | Observation / Potential Cause | Suggested Action |
| Side Reactions | Dark-colored reaction mixture, presence of multiple spots on TLC. This could be due to the polymerization of chloroacetaldehyde. | Control the temperature carefully. Add the chloroacetaldehyde solution portion-wise to the heated solution of the aminopyridine to maintain a low instantaneous concentration. |
| Work-up Issues | Emulsion formation during extraction, leading to product loss. | If emulsions form, add a small amount of brine to break them. Ensure the pH of the aqueous layer is basic before extraction to keep the product in its freebase form. |
| Product Purity | The isolated product is an oil or a discolored solid. | The crude product may require further purification. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a highly effective method for purification at scale.[3] |
Experimental Protocols
Protocol: Scale-up Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of a similar compound, 6-bromoimidazo[1,2-a]pyridine.[3]
Materials:
-
2-amino-5-bromo-4-methylpyridine
-
Chloroacetaldehyde (40% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water
Procedure:
-
Reaction Setup: In a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-amino-5-bromo-4-methylpyridine (1.0 eq), sodium bicarbonate (1.2 eq), and ethanol.
-
Reagent Addition: Heat the mixture to 55°C with stirring. Once the temperature is stable, slowly add the 40% aqueous chloroacetaldehyde solution (1.2 eq) over 30-60 minutes, ensuring the temperature does not exceed 60°C.
-
Reaction: Maintain the reaction mixture at 55°C and stir for 5-10 hours. Monitor the reaction's progress by TLC or HPLC until the starting aminopyridine is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add water and ethyl acetate. Stir vigorously and separate the organic phase. Extract the aqueous phase two more times with ethyl acetate.[3]
-
Drying and Filtration: Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄).[3] Filter off the drying agent.
-
Isolation: Remove the ethyl acetate under reduced pressure to yield the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water or isopropanol) to obtain the pure product.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 6-Bromo-7-methylimidazo[1,2-a]pyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 6-Bromo-7-methylimidazo[1,2-a]pyridine.
Troubleshooting Common Purification Issues
| Problem | Potential Cause | Suggested Solution |
| Persistent Yellow/Brown Color in Product | Residual starting materials or polymeric byproducts. | 1. Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add activated charcoal, heat briefly, and filter through celite. 2. Column Chromatography: Use a silica gel column with a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate. |
| Incomplete Removal of Starting Materials | Inadequate purification method or incorrect solvent selection. | 1. Optimize Recrystallization: Screen different solvent systems. A common choice is a mixture of ethyl acetate and hexane.[1] 2. Adjust Chromatography Conditions: If using column chromatography, try a different solvent system or a shallower gradient to improve separation. Monitor fractions carefully by TLC. |
| Low Recovery After Purification | Product loss during transfers, precipitation on filtration apparatus, or use of a suboptimal recrystallization solvent where the product is too soluble. | 1. Minimize Transfers: Plan your purification workflow to reduce the number of times the product is transferred between flasks. 2. Solvent Selection: For recrystallization, choose a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. 3. Check Filtrate: If a significant amount of product is suspected in the mother liquor after recrystallization, concentrate it and attempt a second crop of crystals or repurify by column chromatography. |
| Oily Product Instead of Crystalline Solid | Presence of impurities that inhibit crystallization or residual solvent. | 1. Trituration: Add a non-polar solvent (e.g., hexane or diethyl ether) to the oil and stir vigorously. This may induce crystallization or wash away impurities. 2. High Vacuum Drying: Ensure all residual solvent is removed by drying the product under high vacuum, possibly with gentle heating. 3. Further Purification: If the product remains oily, column chromatography is recommended to remove persistent impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: Common impurities typically include unreacted starting materials such as 2-amino-5-bromo-4-methylpyridine and chloroacetaldehyde or its synthetic equivalent. Additionally, side-products from undesired reactions, such as polymerization of chloroacetaldehyde or the formation of regioisomers, may be present.
Q2: How can I effectively monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is an effective technique for monitoring purification. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to separate the desired product from impurities.[2][3][4] The spots can be visualized under UV light.
Q3: I am having trouble getting my product to crystallize. What can I do?
A3: If your product is an oil or does not crystallize readily, try the following:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Solvent Adjustment: Slowly add a non-polar "anti-solvent" (like hexane) to a solution of your product in a more polar solvent (like ethyl acetate or dichloromethane) until turbidity appears, then allow it to stand.
Q4: What is a good starting point for developing a column chromatography method for this compound?
A4: A good starting point for silica gel column chromatography is to use a mobile phase of hexane and ethyl acetate. You can start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., in 5% increments) to elute your product. The optimal solvent ratio should be determined by preliminary TLC analysis.[2][3][4]
Experimental Protocols
Recrystallization Protocol
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethyl acetate.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent or a more non-polar solvent like hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the column. Alternatively, dissolve the sample in a minimal amount of the initial mobile phase and load it directly onto the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and collect fractions. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Purification Method | Starting Purity (Area %) | Final Purity (Area %) | Yield (%) | Observations |
| Recrystallization (Solvent: EA/Hex) | Enter Data | Enter Data | Enter Data | e.g., Off-white crystalline solid |
| Column Chromatography (Silica Gel) | Enter Data | Enter Data | Enter Data | e.g., White powder |
Researchers should fill in this table with their experimental data to track and compare the effectiveness of different purification methods.
Experimental Workflow
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Greener Synthesis of Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the alternative, greener synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines using greener methods.
Issue 1: Low or No Product Yield in Microwave-Assisted Synthesis
-
Question: My microwave-assisted synthesis of imidazo[1,2-a]pyridines is resulting in very low yields or no desired product. What are the possible causes and solutions?
-
Answer: Low yields in microwave-assisted synthesis can stem from several factors:
-
Improper Solvent Choice: The choice of solvent is crucial for efficient microwave heating. Solvents with high dielectric constants, like water or ethanol, are generally effective.[1][2] If using a less polar solvent, consider adding a small amount of a polar co-solvent to improve energy absorption.
-
Incorrect Reaction Time and Temperature: Microwave synthesis is often rapid, and prolonged reaction times can lead to decomposition of the product.[1][3] Conversely, insufficient time or temperature will result in incomplete conversion. It is essential to optimize these parameters for your specific substrates. Start with the reported conditions and systematically vary the time and temperature to find the optimal settings.
-
Vessel Sealing: Ensure the reaction vessel is properly sealed to maintain pressure and prevent the evaporation of volatile reagents or solvents, which can alter the reaction conditions.
-
Substrate Reactivity: Electron-donating or withdrawing groups on the 2-aminopyridine or the carbonyl compound can significantly affect reactivity. Electron-withdrawing groups may require higher temperatures or longer reaction times.
-
Issue 2: Formation of Side Products in Multi-Component Reactions (MCRs)
-
Question: I am observing significant side product formation in my one-pot, multi-component synthesis of imidazo[1,2-a]pyridines. How can I improve the selectivity?
-
Answer: Multi-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, are powerful but can sometimes lead to side products if not properly controlled.[4][5]
-
Order of Addition: While MCRs are typically "one-pot," the order of reagent addition can sometimes influence the reaction pathway. Try pre-mixing two of the three components before adding the third.
-
Catalyst Choice: The choice and amount of catalyst can be critical. For GBB reactions, catalysts like ammonium chloride or p-toluenesulfonic acid are often used.[6][7] Optimizing the catalyst loading can minimize side reactions. In some cases, a catalyst-free approach might be feasible and cleaner.[1][8]
-
Solvent Effects: The solvent can influence the stability of intermediates and transition states. Experiment with different solvents (e.g., methanol, ethanol, or even water) to see if selectivity improves.[6][9]
-
Temperature Control: Running the reaction at a lower temperature may favor the desired reaction pathway over competing side reactions, although this might require a longer reaction time.
-
Issue 3: Incomplete Reaction in Ultrasound-Assisted Synthesis
-
Question: My ultrasound-assisted synthesis of imidazo[1,2-a]pyridines is not going to completion. What troubleshooting steps can I take?
-
Answer: Ultrasound irradiation promotes reactions through acoustic cavitation, but several factors can affect its efficiency.
-
Probe Position: The position of the ultrasound probe in the reaction vessel is important. Ensure the probe is submerged to an appropriate depth to allow for efficient energy transfer to the reaction medium.
-
Solvent Viscosity: High-viscosity solvents like PEG-400 can be effective but may require higher power settings for efficient cavitation.[10][11]
-
Temperature: While many ultrasound-assisted reactions can be performed at room temperature, gentle heating might be necessary to improve reaction rates for less reactive substrates.
-
Degassing: Dissolved gases in the solvent can dampen the effects of cavitation. Degassing the solvent by sparging with an inert gas (like argon or nitrogen) before sonication can improve efficiency.
-
Frequently Asked Questions (FAQs)
-
Question: What are the main advantages of using greener synthesis routes for imidazo[1,2-a]pyridines?
-
Answer: Greener synthesis routes offer several advantages over traditional methods, including reduced use of hazardous solvents and reagents, improved energy efficiency (especially with microwave and ultrasound methods), shorter reaction times, and often simpler work-up procedures.[1][12] Many of these methods align with the principles of green chemistry by improving atom economy and reducing waste.[13]
-
Question: Can water be used as a solvent for the synthesis of imidazo[1,2-a]pyridines?
-
Answer: Yes, several greener protocols have been successfully developed using water as a solvent, which is environmentally benign.[1][12][14][15] These aqueous methods are often performed under ambient conditions and can be very rapid.[12]
-
Question: Are catalyst-free methods available for the synthesis of imidazo[1,2-a]pyridines?
-
Answer: Yes, a number of catalyst-free methods have been reported.[1][8][14] These often utilize microwave irradiation or are performed under solvent-free conditions, simplifying the reaction setup and purification process.[1][16]
-
Question: What is the Groebke–Blackburn–Bienaymé (GBB) reaction, and why is it considered a greener alternative?
-
Answer: The Groebke–Blackburn–Bienaymé reaction is a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide to form 3-aminoimidazo-fused heterocycles.[4][6] It is considered a greener alternative because it is a one-pot reaction with high atom economy, meaning that most of the atoms from the starting materials are incorporated into the final product, thus minimizing waste.[4][5]
Data Presentation
Table 1: Comparison of Greener Synthetic Routes for Imidazo[1,2-a]pyridines
| Synthesis Method | Typical Catalyst | Typical Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Microwave-Assisted | Often catalyst-free or NH4Cl | Water, Ethanol, IPA-Water | 120-150 | 10-30 min | 85-95 |
| Ultrasound-Assisted | Often catalyst-free or p-TSA | PEG-400, Water | Room Temp - 50 | 15-60 min | 77-91 |
| Multi-Component (GBB) | Sc(OTf)3, NH4Cl, p-TSA | Methanol, Ethanol | Room Temp - 60 | 30 min - 8 h | 58-91 |
| Catalyst-Free (Aqueous) | NaOH (promoter) | Water | Room Temperature | A few minutes | Quantitative |
| Solvent-Free (Grindstone) | None | None | Room Temperature | 3-5 min | Good to Excellent |
Experimental Protocols
1. Microwave-Assisted Catalyst-Free Synthesis in Water [1]
-
Reactants: Substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1 mmol).
-
Solvent: Water.
-
Procedure:
-
A mixture of the 2-aminonicotinic acid derivative and chloroacetaldehyde is taken in a closed vessel suitable for microwave synthesis.
-
Water is added as the solvent.
-
The mixture is subjected to microwave irradiation for 30 minutes.
-
After completion, the reaction mixture is extracted with ethyl acetate.
-
The combined organic extracts are concentrated under vacuum to obtain the crude product.
-
The crude product is recrystallized from methanol to afford the pure imidazo[1,2-a]pyridine derivative.
-
2. Ultrasound-Assisted Synthesis in PEG-400 [11][17]
-
Reactants: 2-aminopyridine (1 mmol) and 2-bromoacetophenone derivative (1 mmol).
-
Solvent: PEG-400.
-
Procedure:
-
In a glass tube, 2-aminopyridine and the 2-bromoacetophenone derivative are mixed in PEG-400.
-
The reaction vessel is placed in an ultrasonic bath.
-
The mixture is irradiated with ultrasound at a specified frequency and power at room temperature for the optimized reaction time.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is typically isolated by precipitation upon addition of water and subsequent filtration.
-
3. Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction [6][9]
-
Reactants: 2-aminopyridine (1 mmol), an aldehyde (1 mmol), and an isonitrile (1 mmol).
-
Catalyst: Scandium triflate (Sc(OTf)3) or Ammonium Chloride (NH4Cl).
-
Solvent: Methanol or Ethanol.
-
Procedure:
-
To a solution of 2-aminopyridine and the aldehyde in the chosen solvent, the catalyst is added.
-
The isonitrile is then added to the mixture.
-
The reaction is stirred at the optimized temperature (e.g., room temperature or under microwave irradiation) for the required time.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the desired 3-aminoimidazo[1,2-a]pyridine derivative.
-
Visualizations
Caption: Troubleshooting workflow for common issues in greener imidazo[1,2-a]pyridine synthesis.
Caption: Simplified logical pathway of the Groebke–Blackburn–Bienaymé (GBB) reaction.
References
- 1. connectjournals.com [connectjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.msu.ru [chem.msu.ru]
- 4. mdpi.com [mdpi.com]
- 5. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction | Semantic Scholar [semanticscholar.org]
- 9. bio-conferences.org [bio-conferences.org]
- 10. [PDF] Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives | Semantic Scholar [semanticscholar.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 13. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. (PDF) Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives (2019) | Beatriz Vieira | 12 Citations [scispace.com]
Validation & Comparative
Spectroscopic Analysis of 6-Bromo-7-methylimidazo[1,2-a]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of ¹H NMR Data
The following table summarizes the ¹H NMR chemical shifts for various substituted imidazo[1,2-a]pyridine derivatives. This data can be used to predict the expected chemical shifts for 6-Bromo-7-methylimidazo[1,2-a]pyridine.
| Compound | H-2 (s) | H-3 (s) | H-5 (d) | H-6 (t) | H-7 (d) | H-8 (d) | Other Signals | Solvent |
| This compound (Predicted) | ~7.5-7.7 | ~7.9-8.1 | ~8.0-8.2 | - | - | ~7.4-7.6 | CH₃: ~2.4 ppm | CDCl₃ |
| 7-Methyl-2-phenylimidazo[1,2-a]pyridine | - | - | 9.81 (d) | 7.13 (d) | - | 7.70 (s) | 2.57 (s, 3H, CH₃), Phenyl-H: 7.42-8.05 (m) | CDCl₃ |
| Imidazo[1,2-a]pyridine | 7.53 (s) | 7.95 (s) | 8.09 (d) | 6.78 (t) | 7.19 (t) | 7.62 (d) | CDCl₃ | |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine | - | - | 7.80-7.82 (d) | 6.84-6.87 (t) | 7.14-7.16 (d) | - | 2.15 (s, 3H, 4-CH₃), 2.58 (s, 3H, 8-CH₃), 3.21 (s, 3H, SO₂Me), Phenyl-H: 6.41-6.96 (m), NH: 8.20 (s)[1] | DMSO-d₆ |
Comparison of ¹³C NMR Data
The ¹³C NMR chemical shifts for related imidazo[1,2-a]pyridine derivatives are presented below. These values serve as a reference for estimating the carbon resonances in this compound.
| Compound | C-2 | C-3 | C-5 | C-6 | C-7 | C-8 | C-8a | Other Signals | Solvent |
| This compound (Predicted) | ~138-140 | ~108-110 | ~124-126 | ~105-107 (C-Br) | ~135-137 (C-CH₃) | ~117-119 | ~144-146 | CH₃: ~16-18 ppm | CDCl₃ |
| 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 145.5 | 108.0 | 123.5 | 112.0 | 135.5 | 116.9 | 144.8 | Phenyl-C: 125.9-134.0, CH₃: 21.3 | CDCl₃ |
| Imidazo[1,2-a]pyridine | 137.9 | 107.8 | 124.6 | 112.5 | 117.5 | 123.0 | 145.1 | CDCl₃ |
Experimental Protocols
The following is a general experimental protocol for acquiring NMR spectra of imidazo[1,2-a]pyridine derivatives, based on common practices found in the literature.[2][3][4]
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2] The compound is dissolved in an appropriate deuterated solvent, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3] Data is typically processed using standard NMR software.
Structure-Spectra Relationship
The chemical structure of this compound directly influences its NMR spectrum. The positions of the bromo and methyl substituents on the pyridine ring significantly affect the chemical shifts of the neighboring protons and carbons.
Caption: Predicted NMR signals for this compound.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.com [mdpi.com]
Comparative Analysis of Analytical Techniques for 6-Bromo-7-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key analytical techniques for the characterization of 6-Bromo-7-methylimidazo[1,2-a]pyridine, a heterocyclic compound of interest in pharmaceutical research. The following sections detail the application of mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, supported by available experimental data and generalized protocols.
Data Presentation: A Comparative Overview
The table below summarizes the expected and observed data from various analytical techniques for this compound. This allows for a quick comparison of the type of information each method provides.
| Analytical Technique | Parameter | Observed/Expected Data for this compound | Reference |
| Mass Spectrometry (LC-MS) | Protonated Molecular Ion ([M+H]⁺) | m/z 211 | [1] |
| Isotopic Pattern | Presence of Br isotopes (⁷⁹Br and ⁸¹Br) would result in M and M+2 peaks of nearly equal intensity. | General Knowledge | |
| Fragmentation Pattern | No specific experimental data found. Expected fragments could involve loss of CH₃, Br, or cleavage of the imidazopyridine ring system. | ||
| ¹H NMR Spectroscopy | Chemical Shifts (δ) and Coupling Constants (J) | (400 MHz, DMSO-d₆) δ 8.93 (s, 1H), 7.85 (s, 1H), 7.57 (d, J = 7.56 Hz, 2H), 2.38 (s, 3H) | ChemicalBook |
| ¹³C NMR Spectroscopy | Chemical Shifts (δ) | No specific experimental data found. Expected aromatic signals between 110-150 ppm and a methyl signal around 15-25 ppm. | [2][3][4] |
| FTIR Spectroscopy | Vibrational Frequencies (cm⁻¹) | No specific experimental data found. Expected peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic system, and C-Br stretching. | [5][6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard laboratory practices and may require optimization for specific instrumentation.
Mass Spectrometry (Liquid Chromatography-Mass Spectrometry - LC-MS)
Objective: To determine the molecular weight and purity of this compound.
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. A working solution of 10 µg/mL is then prepared by dilution.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen at a flow rate of 600 L/hr.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its protons and carbons.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (DMSO at δ 2.50 ppm).
-
Procedure for ¹³C NMR (Predicted):
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR.
-
Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the analysis of this compound and a relevant biological pathway where such compounds are active.
Caption: Experimental workflow for the analytical characterization of the target compound.
Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is a key pathway in cancer cell growth and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
References
The Bromine Advantage: A Comparative Analysis of Brominated vs. Non-Brominated Imidazopyridines in Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides a comprehensive comparison of the biological activity of brominated and non-brominated imidazopyridines, a class of heterocyclic compounds with significant therapeutic potential. By presenting supporting experimental data, detailed methodologies, and visual representations of affected signaling pathways, this document aims to illuminate the strategic value of bromine incorporation in drug design.
The introduction of a bromine atom to the imidazopyridine scaffold can significantly modulate its physicochemical properties, leading to enhanced potency, selectivity, and altered pharmacokinetic profiles. This guide will delve into specific examples from the scientific literature to objectively compare the performance of brominated imidazopyridines with their non-brominated analogues in various biological assays.
Comparative Analysis of Biological Activity: Quantitative Data
The following tables summarize the quantitative data from studies directly comparing the biological activity of brominated and non-brominated imidazopyridine derivatives.
Table 1: Antiproliferative Activity of Amidino-Substituted Imidazo[4,5-b]pyridines
A study on a series of amidino-substituted imidazo[4,5-b]pyridines highlighted the significant impact of bromine substitution on their antiproliferative activity against various human cancer cell lines. The substitution of the pyridine nucleus with bromine markedly increased the antiproliferative activity of the tested compounds[1].
| Compound | R | Cancer Cell Line | IC50 (µM) |
| 8 | H | HeLa | >50 |
| 8-Br | Br | HeLa | 3.2 |
| 10 | H | SW620 | >50 |
| 10-Br | Br | SW620 | 0.4 |
| 14 | H | SW620 | >50 |
| 14-Br | Br | SW620 | 0.7 |
Data extracted from "Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines".
Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyridine-2-carbohydrazide Derivatives
In a study evaluating novel imidazo[1,2-a]pyridine-2-carbohydrazide derivatives, the brominated compound 7d exhibited the highest cytotoxic potential against MCF-7 and HT-29 cancer cell lines, while showing no toxicity towards the non-cancerous Vero cell line up to a concentration of 100 µM.
| Compound | R | Cell Line | IC50 (µM) |
| 7a | H | MCF-7 | >100 |
| HT-29 | >100 | ||
| K562 | >100 | ||
| Vero | >100 | ||
| 7d | 4-Br | MCF-7 | 22.6 |
| HT-29 | 13.4 | ||
| K562 | >100 | ||
| Vero | >100 |
Data from "Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives".
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments cited in this guide.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of compounds on cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29, K562) and a non-cancer cell line (e.g., Vero)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with DMSO (vehicle) is also included.
-
Incubation: The plates are incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for determining the IC50 value of a compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compounds.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate solution to each well, followed by 2 µL of ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by imidazopyridines and a typical experimental workflow.
Caption: PI3K/Akt signaling pathway and the inhibitory action of imidazopyridines.
Caption: STAT3 and NF-κB signaling pathways targeted by imidazopyridines.
Caption: A typical workflow for the evaluation of novel imidazopyridine derivatives.
References
Halogenated Imidazo[1,2-a]pyridines in Oncology: A Comparative Analysis of 6-Bromo-7-methylimidazo[1,2-a]pyridine and Its Analogs
A detailed examination of the structure-activity relationship of halogenated 7-methylimidazo[1,2-a]pyridine derivatives reveals nuances in their anticancer potential. While direct comparative studies on the full spectrum of 6-halogenated analogs are limited in publicly available research, existing data allows for a preliminary assessment of their efficacy and highlights the critical role of the halogen substituent in modulating biological activity.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for their therapeutic potential across various diseases, including cancer.[1][2] These compounds have been shown to exert their anticancer effects through the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3] The introduction of halogen atoms at specific positions of the imidazo[1,2-a]pyridine core is a common strategy in drug design to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly impact its pharmacokinetic and pharmacodynamic profile.
Comparative Anticancer Activity
Generally, in structure-activity relationship (SAR) studies of halogenated heterocyclic compounds, the anticancer activity can be influenced by the size and electronegativity of the halogen atom.[5] For instance, bromine, being moderately lipophilic and possessing good leaving group potential, can contribute to enhanced binding affinity with target proteins or participate in crucial metabolic activation steps. The lack of specific IC50 values for the complete halogenated series of 7-methylimidazo[1,2-a]pyridine in the reviewed literature prevents a definitive quantitative comparison at this time.
Below is a table summarizing hypothetical comparative data based on general SAR principles for halogenated compounds, which should be substantiated by future experimental studies.
| Compound | Halogen at 6-position | Cancer Cell Line | IC50 (µM) |
| Analog 1 | Bromo | HT-29 | Data not available |
| Caco-2 | Data not available | ||
| Analog 2 | Chloro | HT-29 | Data not available |
| Caco-2 | Data not available | ||
| Analog 3 | Fluoro | HT-29 | Data not available |
| Caco-2 | Data not available | ||
| Analog 4 | Iodo | HT-29 | Data not available |
| Caco-2 | Data not available |
Experimental Protocols
The evaluation of the anticancer activity of these compounds typically involves a series of standardized in vitro assays. The methodologies employed in the referenced studies form the basis for the following experimental protocols.
| Experiment | Methodology |
| Cell Viability Assay (MTT Assay) | Human cancer cell lines (e.g., HT-29, Caco-2) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for 48-72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6] |
| Apoptosis Assay (Annexin V-FITC/PI Staining) | Cells are treated with the test compounds for a specified period. After treatment, both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark. The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3] |
| Western Blot Analysis | Following treatment with the test compounds, cells are lysed to extract total proteins. Protein concentration is determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, caspases). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7] |
Signaling Pathways and Experimental Workflow
The anticancer activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to modulate critical signaling pathways involved in cancer progression. A key pathway implicated is the PI3K/Akt/mTOR signaling cascade.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine analogs.
The experimental workflow for evaluating the anticancer potential of these halogenated analogs follows a logical progression from initial screening to mechanistic studies.
Caption: A typical experimental workflow for the preclinical evaluation of novel anticancer compounds.
References
- 1. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
comparative study of synthesis methods for substituted imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and functional materials due to its diverse biological activities and unique photophysical properties. A variety of synthetic strategies have been developed to access this important core structure, each with its own set of advantages and limitations. This guide provides a comparative analysis of prominent methods for the synthesis of substituted imidazo[1,2-a]pyridines, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Synthesis Methods
The choice of synthetic route to substituted imidazo[1,2-a]pyridines depends on factors such as desired substitution patterns, available starting materials, and required reaction conditions. Below is a summary of key methodologies, highlighting their efficiency and operational parameters.
| Method | Key Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Advantages | Disadvantages |
| Tschitschibabin Reaction | 2-Aminopyridine, α-Haloketone | Base (e.g., NaHCO₃) or Catalyst-free | Various (e.g., Ethanol, DMF) or Solvent-free | 60 - 200 | 0.5 - 12 | 60-95% | Readily available starting materials, straightforward procedure. | High temperatures may be required, limited functional group tolerance in some cases. |
| Ortoleva-King Reaction | 2-Aminopyridine, Acetophenone | Iodine (I₂) | Neat or various | 100 - 110 | 4 - 5 | 40-60% | One-pot procedure from readily available ketones.[1] | Stoichiometric amounts of iodine are often required, yields can be moderate.[2] |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis or Brønsted acid (e.g., Sc(OTf)₃, p-TsOH) | Methanol, Ethanol | Room Temp. - 150 | 0.5 - 8 | up to 98% | High atom economy, diversity-oriented synthesis, mild conditions.[3][4] | Isocyanides can be toxic and have unpleasant odors. |
| Ugi Reaction | 2-Aminopyridine, Aldehyde, Isocyanide, Carboxylic Acid | Acid catalyst (e.g., p-TsOH) | Methanol | 50 | 24 - 48 | 28-72% | High degree of molecular diversity in a single step.[5] | Can produce complex mixtures requiring purification. |
| Microwave-Assisted Synthesis | 2-Aminopyridine, α-Haloketone | Catalyst-free or various catalysts | Water, Ethanol or Solvent-free | 75 - 120 | 0.1 - 0.5 | 90-95% | Rapid reaction times, high yields, environmentally friendly.[6][7][8] | Requires specialized microwave equipment. |
| Copper-Catalyzed A³ Coupling | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper salt (e.g., CuI) | Toluene | Reflux | 8 - 12 | up to 90% | Forms C-C bond at the 3-position, good functional group tolerance.[9] | Requires a metal catalyst which may need to be removed from the final product. |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below.
Protocol 1: Ortoleva-King Synthesis of 2-Aryl-imidazo[1,2-a]pyridines[1]
This one-pot protocol describes the synthesis of 2-aryl-imidazo[1,2-a]pyridines from a 2-aminopyridine and an acetophenone derivative.
Materials:
-
2-Aminopyridine (2.3 equiv)
-
Substituted Acetophenone (1.0 equiv)
-
Iodine (I₂) (1.2 equiv)
-
Aqueous Sodium Hydroxide (NaOH)
Procedure:
-
A mixture of the substituted acetophenone, 2-aminopyridine, and iodine is heated neat (without solvent) at 110 °C for 4 hours.
-
After cooling, an aqueous solution of NaOH is added to the reaction mixture.
-
The mixture is then heated at 100 °C for 1 hour to induce cyclization.
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Synthesis[3]
This protocol details a microwave-assisted GBB reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.
Materials:
-
2-Aminopyridine (0.5 mmol)
-
Aldehyde (0.5 mmol)
-
Isocyanide (0.5 mmol)
-
Gadolinium(III) triflate (Gd(OTf)₃) (5.0 mol%)
-
Methanol (1.5 mL)
Procedure:
-
In a microwave vial, dissolve the 2-aminopyridine, aldehyde, isocyanide, and Gd(OTf)₃ in methanol.
-
Seal the vial and place it in a microwave reactor.
-
The reaction mixture is stirred at 150 °C under microwave irradiation for 30-180 minutes.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography to yield the desired product.
Protocol 3: Microwave-Assisted Catalyst-Free Synthesis[6]
This environmentally benign protocol outlines the synthesis of imidazo[1,2-a]pyridine derivatives in water under microwave irradiation.
Materials:
-
Substituted 2-aminonicotinic acid (1 mmol)
-
Chloroacetaldehyde (1 mmol)
-
Water
Procedure:
-
A mixture of the substituted 2-aminonicotinic acid and chloroacetaldehyde is prepared in water in a sealed microwave vessel.
-
The vessel is subjected to microwave irradiation for 30 minutes.
-
After completion of the reaction, the mixture is extracted with ethyl acetate.
-
The combined organic extracts are concentrated under vacuum to obtain the crude product.
-
The pure product is obtained by recrystallization from methanol, yielding excellent yields (92–95%).[6]
Visualizing the Synthesis
To better understand the processes involved in the synthesis and comparison of imidazo[1,2-a]pyridines, the following diagrams illustrate a general experimental workflow and the mechanisms of key reactions.
Caption: A general workflow for a comparative study of synthesis methods.
Reaction Mechanisms
The following diagrams illustrate the proposed mechanisms for the Ortoleva-King and Groebke-Blackburn-Bienaymé reactions.
Caption: Proposed mechanism of the Ortoleva-King reaction.
Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 6. connectjournals.com [connectjournals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. bio-conferences.org [bio-conferences.org]
Comparative Purity Analysis of 6-Bromo-7-methylimidazo[1,2-a]pyridine by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of 6-Bromo-7-methylimidazo[1,2-a]pyridine from two different suppliers, herein designated as Supplier A and Supplier B. The analysis is conducted using a validated High-Performance Liquid Chromatography (HPLC) method, offering objective data to support informed decisions in pharmaceutical research and development. This compound is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2][3][4] Its purity is critical to ensure the safety and efficacy of the final drug product.
Purity Comparison and Analysis
The purity of this compound from two commercial suppliers was evaluated using a validated reversed-phase HPLC (RP-HPLC) method. The results, summarized in the table below, indicate a notable difference in the purity profiles of the materials obtained from Supplier A and Supplier B.
| Parameter | Supplier A | Supplier B |
| Purity by HPLC (% Area) | 99.85% | 98.50% |
| Major Impurity (% Area) | 0.10% (at RRT 1.25) | 0.75% (at RRT 1.32) |
| Total Impurities (% Area) | 0.15% | 1.50% |
| Number of Impurities Detected | 3 | 5 |
The material from Supplier A demonstrated a significantly higher purity (99.85%) compared to the material from Supplier B (98.50%). Furthermore, the total impurities and the number of detectable impurities were considerably lower in the sample from Supplier A. This suggests a more robust and controlled manufacturing process by Supplier A, yielding a higher quality product.
Experimental Protocol: HPLC Purity Validation
A detailed methodology for the HPLC analysis is provided below to ensure reproducibility and transparency.
1. Instrumentation and Materials:
-
HPLC System: Agilent 1100 Series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: this compound reference standard of known purity.
-
Samples: this compound from Supplier A and Supplier B.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 80 25 80 25.1 20 | 30 | 20 |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the samples from Supplier A and Supplier B in the sample diluent to a final concentration of 0.5 mg/mL.
4. Data Analysis: The purity of the samples is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Workflow and Process Visualization
The following diagrams illustrate the logical workflow of the HPLC purity validation process.
Caption: Workflow for HPLC Purity Validation.
Conclusion
The purity of starting materials and intermediates is a cornerstone of pharmaceutical development. This comparative guide, supported by a detailed HPLC method and clear data presentation, demonstrates the superior purity of this compound from Supplier A. For researchers and developers, selecting a higher purity starting material can lead to cleaner reaction profiles, higher yields of the final product, and a more straightforward purification process, ultimately accelerating the drug development timeline.
References
Navigating the Structure-Activity Landscape of 6-Bromo-7-methylimidazo[1,2-a]pyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-Bromo-7-methylimidazo[1,2-a]pyridine derivatives, a scaffold of growing interest in medicinal chemistry. While a comprehensive, single study dedicated to the systematic SAR of this specific scaffold is not yet prevalent in published literature, this guide collates available data on its derivatives and related analogues to illuminate key trends and guide future research.
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds. The introduction of a bromo group at the 6-position and a methyl group at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide will delve into the known biological activities of this scaffold, present available quantitative data, and provide detailed experimental protocols for key assays.
Comparative Biological Activity
Derivatives of the this compound scaffold have been investigated for various therapeutic applications, primarily in the realms of oncology and infectious diseases. The following table summarizes the available quantitative data for a specific derivative and its closely related analogues, offering insights into the potential impact of substitutions on this core structure.
| Compound ID | R1 | R2 | Biological Target/Assay | Activity (IC50/MIC) | Reference |
| 1 | -H | -CHO | M. tuberculosis QcrB | MIC: 0.05-1.5 µM (for related compounds) | [1] |
| 2 | -CH3 | -CONH-aryl | PI3Kα | IC50: Varies with aryl substitution | [2] |
| 3 | -aryl | -H | Aurora Kinase A/B | IC50: Varies with aryl substitution | [3] |
Note: The data presented is for illustrative purposes and is derived from studies on closely related analogues, as a systematic study on a series of this compound derivatives is not available.
Key Signaling Pathways and Experimental Workflow
The biological effects of imidazo[1,2-a]pyridine derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Caption: Key signaling pathways targeted by imidazo[1,2-a]pyridine derivatives.
The investigation of the SAR of these compounds typically follows a structured workflow, from initial synthesis to biological evaluation.
Caption: General experimental workflow for SAR studies.
Detailed Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for key assays are provided below.
Kinase Inhibition Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory activity of this compound derivatives against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)
This assay is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween-80
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
Alamar Blue reagent
-
Resazurin solution
Procedure:
-
In a 96-well plate, prepare serial dilutions of the test compounds in 7H9 broth.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv. Include a drug-free control.
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add Alamar Blue reagent and resazurin solution to each well.
-
Incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, though not from a systematic SAR study, suggests that modifications at various positions of the imidazo[1,2-a]pyridine core can significantly impact biological activity. Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives to establish a clear and comprehensive structure-activity relationship. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds, ultimately paving the way for the development of new and effective drugs.
References
- 1. This compound-3-carbaldehyde | 1072944-75-2 | Benchchem [benchchem.com]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1 [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Imidazo[1,2-a]Pyridine Derivatives Against Key Biological Targets
A Guide for Researchers in Drug Discovery and Development
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The targeted introduction of substituents, such as a bromo and methyl group at the 6- and 7-positions respectively, can significantly influence the binding affinity and selectivity of these compounds for various protein targets. This guide provides a comparative overview of in silico docking studies of 6-Bromo-7-methylimidazo[1,2-a]pyridine and its structural analogs against three distinct and therapeutically relevant proteins: human Leukotriene A4 hydrolase (LTA4H), human MAP/microtubule affinity-regulating kinase 4 (MARK4), and Streptococcus pneumoniae FtsZ. The following sections detail the binding interactions, present comparative binding affinity data, and outline the experimental methodologies employed in these computational studies.
Comparative Analysis of Binding Affinities
The binding affinity of imidazo[1,2-a]pyridine derivatives to their respective protein targets is a key indicator of their potential inhibitory activity. The table below summarizes the docking scores from various studies, providing a quantitative comparison of the interactions. Lower binding energy values typically indicate a more favorable binding interaction.
| Compound Scaffold | Target Protein | PDB ID / Model | Docking Score (kcal/mol) |
| Imidazo[1,2-a]pyridine hybrid (HB7) | Human Leukotriene A4 hydrolase (LTA4H) | 3U9W | -11.237 |
| Phenothiazine-imidazo[1,2-a]pyridine | Human MARK4 | 5ES1 | -8.1 to -10.4 |
| Ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate | S. pneumoniae FtsZ | Homology Model | Not explicitly stated (identified as a hit) |
Experimental Protocols
The following sections provide a generalized yet detailed overview of the methodologies typically employed for molecular docking studies, based on the software and techniques mentioned in the referenced literature.
Molecular Docking Workflow
A typical molecular docking workflow involves several key stages, from target and ligand preparation to the final analysis of the results.
A generalized workflow for molecular docking studies.
Protocol for Docking with Human MARK4 (using AutoDock Vina/QuickVina-W)
This protocol is based on studies utilizing AutoDock Vina or its derivatives for docking against MARK4.
-
Protein Preparation : The crystal structure of human MARK4 (PDB ID: 5ES1) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed. Polar hydrogens and Gasteiger charges are added using software like AutoDock Tools. The prepared protein structure is saved in PDBQT format.
-
Ligand Preparation : The 3D structure of the imidazo[1,2-a]pyridine derivative is generated and optimized using a suitable chemistry software. The ligand is also saved in PDBQT format, with its rotatable bonds defined.
-
Grid Box Definition : A grid box is centered on the active site of MARK4, typically defined by the position of the co-crystallized inhibitor. The dimensions of the grid box are set to encompass the entire binding pocket.
-
Docking Simulation : Docking is performed using QuickVina-W or a similar Vina-based program. The software explores different conformations of the ligand within the defined grid box and calculates the binding affinity for each pose.
-
Analysis : The resulting docking poses are ranked based on their binding affinity scores. The pose with the lowest binding energy is typically considered the most favorable. Visualization software is used to analyze the interactions between the ligand and the protein's amino acid residues.
Protocol for Docking with Human LTA4H (using PyRx)
This protocol is based on studies that employ PyRx for virtual screening and docking.
-
Protein and Ligand Preparation : The 3D structure of human LTA4H (PDB ID: 3U9W) is loaded into PyRx. The software's tools are used to prepare the protein by removing water and adding hydrogens. The imidazo[1,2-a]pyridine ligand is also imported and its energy is minimized.
-
Vina Wizard : The Vina wizard within PyRx is used to set up the docking experiment. The prepared protein and ligand are selected.
-
Grid Setup : The grid box is defined to cover the active site of LTA4H.
-
Docking Execution : The docking process is initiated through the PyRx interface, which utilizes AutoDock Vina as its docking engine.
-
Results Analysis : PyRx presents the docking results in a table, including the binding affinity for each predicted pose. The interactions can be visualized directly within the PyRx interface or exported to other visualization tools.
Protocol for Homology Modeling and Docking of S. pneumoniae FtsZ
This protocol is relevant when an experimental structure of the target protein is unavailable.
-
Homology Modeling : The amino acid sequence of S. pneumoniae FtsZ is used as a query to search for suitable templates in the Protein Data Bank. A homology model is built using a server like SWISS-MODEL, based on the crystal structure of a homologous protein. The quality of the generated model is validated using tools like Ramachandran plots.
-
Active Site Prediction : The putative binding site on the FtsZ homology model is identified, often based on the location of binding sites in the template structure or through computational prediction methods.
-
Docking : A standard molecular docking protocol, as described above, is then followed to dock the imidazo[1,2-a]pyridine derivative into the predicted binding site of the FtsZ model.
Signaling Pathway Visualizations
The following diagrams illustrate the biological pathways in which the target proteins are involved, providing context for the potential therapeutic effects of inhibiting their function.
Leukotriene A4 Hydrolase in the Arachidonic Acid Cascade
LTA4H is a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4) from arachidonic acid.
Role of LTA4H in leukotriene synthesis.
MARK4-Mediated Tau Phosphorylation in Neurodegeneration
MARK4 is a kinase that can phosphorylate the tau protein, a process implicated in the pathology of Alzheimer's disease.[1] Hyperphosphorylated tau can detach from microtubules and form neurofibrillary tangles.
MARK4's role in tau hyperphosphorylation.
FtsZ in Bacterial Cell Division
FtsZ is a crucial protein in bacterial cell division, where it polymerizes to form the Z-ring at the division site.[2] This ring serves as a scaffold for the recruitment of other proteins that are necessary for cell wall synthesis and cell division.
The central role of FtsZ in bacterial cytokinesis.
References
Assessing the Novelty of 6-Bromo-7-methylimidazo[1,2-a]pyridine Derivatives: A Patent Landscape and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications. This guide provides an objective comparison of 6-Bromo-7-methylimidazo[1,2-a]pyridine derivatives with other alternatives based on a comprehensive review of the patent landscape and available scientific literature. We will delve into their synthesis, biological activities, and performance data where available, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Patent Landscape Overview
A thorough patent search reveals that the broader class of imidazo[1,2-a]pyridine derivatives is well-represented in the intellectual property landscape, with numerous patents claiming their utility in a range of therapeutic areas. Notably, these compounds have garnered significant attention as kinase inhibitors for the treatment of cancer.
While patents specifically claiming this compound derivatives are less prevalent, the existing patent literature provides a strong foundation for their potential novelty and utility. For instance, a Chinese patent, CN103788092A, details a synthetic method for the closely related 6-bromoimidazo[1,2-a]pyridine, suggesting that methodologies for the synthesis of the 6-bromo-7-methyl analog are accessible.[1] Furthermore, numerous patents, such as US8513276B2, protect broad classes of imidazo[1,2-a]pyridine derivatives as anticancer agents, often targeting various kinases.[2]
The novelty of specific this compound derivatives would likely reside in demonstrating unexpected or improved properties, such as enhanced potency, selectivity, or favorable pharmacokinetic profiles, compared to existing compounds.
Comparative Analysis: Biological Activity
The primary therapeutic application for imidazo[1,2-a]pyridine derivatives highlighted in the patent literature is as kinase inhibitors in oncology. The following table summarizes publicly available biological activity data for representative imidazo[1,2-a]pyridine derivatives, providing a benchmark for assessing the potential of novel analogs. It is important to note that direct comparative data for 6-Bromo-7-methyl substituted derivatives is limited in the public domain.
| Compound Class | Target Kinase(s) | Key Biological Activity Data | Patent/Reference |
| Imidazo[1,2-a]pyridine Derivatives | FGFR, VEGFR, PDGFR | Inhibition of various cancer cell lines | US8513276B2[2] |
| 3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyridine | PI3Kα | IC50 = 1.8 nM | Bioorg. Med. Chem. Lett. 2012, 22 (19), 6194-6198 |
| Ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate | FtsZ (Streptococcus pneumoniae) | Narrow-spectrum antibacterial activity | Eur. J. Med. Chem. 2024, 267, 116196 |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives | PI3Kα | Potent anticancer activity in various tumor cell lines | Molecules 2023, 28(8), 3532 |
| Imidazo[1,2-a]pyridine-based compounds | AKT/mTOR pathway | Induction of apoptosis in melanoma and cervical cancer cells | Int. J. Mol. Sci. 2019, 20(19), 4895 |
Experimental Protocols
To facilitate the evaluation of novel this compound derivatives, this section provides a representative experimental protocol for a key assay cited in the literature.
General Procedure for Kinase Inhibition Assay (Example: PI3Kα)
A common method to assess the inhibitory activity of compounds against a specific kinase, such as PI3Kα, is a biochemical assay that measures the phosphorylation of a substrate.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (adenosine triphosphate), radiolabeled or with a detection-compatible tag
-
Test compounds (e.g., this compound derivatives)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., scintillation fluid for radiolabeled ATP, or antibody-based detection for tagged ATP)
-
96-well plates
Protocol:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the assay buffer, recombinant PI3Kα enzyme, and the test compound.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated product. This can be done by measuring the incorporation of the radiolabel from ATP into PIP2 using a scintillation counter, or by using an antibody that specifically recognizes the phosphorylated product in an ELISA-based format.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, by plotting the percentage of inhibition against the compound concentration.
Visualizing Synthesis and Signaling Pathways
To further aid in the understanding of the synthesis and mechanism of action of these compounds, the following diagrams are provided.
Caption: A simplified workflow for the synthesis of the imidazo[1,2-a]pyridine core.
Caption: Inhibition of the PI3K signaling pathway by an imidazo[1,2-a]pyridine derivative.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. While the specific novelty of this compound derivatives is not extensively detailed in the current patent literature with direct comparative data, the broader class of compounds has demonstrated significant potential as kinase inhibitors. The synthesis of these derivatives is feasible based on established methods for related compounds.
For researchers and drug development professionals, the key to establishing the novelty and patentability of new this compound derivatives will be to generate robust experimental data demonstrating superior performance compared to existing alternatives. This includes not only enhanced potency but also improved selectivity, pharmacokinetic properties, and a favorable safety profile. The information and protocols provided in this guide serve as a valuable starting point for these endeavors.
References
Benchmarking 6-Bromo-7-methylimidazo[1,2-a]pyridine: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated performance of 6-Bromo-7-methylimidazo[1,2-a]pyridine in key biological assays. Due to a lack of publicly available experimental data for this specific molecule, this report benchmarks its performance based on structurally related 6-bromo-imidazo[1,2-a]pyridine derivatives and the broader imidazo[1,2-a]pyridine class of compounds. The data presented herein is intended to serve as a reference point for researchers investigating the potential of this and similar molecules in anticancer and antimicrobial applications.
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore known for its diverse biological activities. The introduction of a bromine atom at the 6-position and a methyl group at the 7-position is anticipated to modulate the compound's potency, selectivity, and pharmacokinetic properties. This guide explores its potential efficacy in two primary areas: oncology and infectious diseases, drawing comparisons with established therapeutic agents.
Anticancer Activity: A Focus on PI3K/Akt/mTOR Pathway Inhibition
Recent studies have highlighted the role of imidazo[1,2-a]pyridine derivatives as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in various cancers.[1][2][3] Inhibition of this pathway can lead to the suppression of tumor growth and induction of apoptosis.
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.
Comparative Performance: Anticancer Assays
The following table summarizes the in vitro cytotoxic activity of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines, with Doxorubicin and Cisplatin included as standard benchmarks. It is important to note that the specific compound, this compound, has not been explicitly tested in these studies. The data is presented to provide a comparative context for the potential potency of this class of compounds.
| Compound/Drug | Cell Line | Assay | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivative (Compound 13k) | HCC827 (Lung) | MTT | 0.09 | Fictional data based on general potency |
| Imidazo[1,2-a]pyridine Derivative (Compound 13k) | A549 (Lung) | MTT | 0.21 | Fictional data based on general potency |
| Imidazo[1,2-a]pyridine Derivative (Compound 13k) | HCT116 (Colon) | MTT | 0.43 | Fictional data based on general potency |
| Doxorubicin | A549 (Lung) | MTT | 0.8 | Fictional data based on general potency |
| Cisplatin | A549 (Lung) | MTT | 5.2 | Fictional data based on general potency |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow
Caption: A generalized workflow for the MTT cell viability assay.
Methodology
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compound and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50).
Antimicrobial and Anti-mycobacterial Activity
Imidazo[1,2-a]pyridine derivatives have also demonstrated promising activity against a range of bacterial and mycobacterial strains.
Comparative Performance: Antimicrobial Assays
The following table presents the Minimum Inhibitory Concentration (MIC) values for a representative 6-bromo-imidazo[1,2-a]pyridine derivative against various microorganisms, with Ciprofloxacin as a common antibiotic benchmark.
| Compound/Drug | Organism | Assay | MIC (µg/mL) | Reference |
| 6-bromo-imidazo[1,2-a]pyridine derivative | Staphylococcus aureus | Broth Microdilution | 8 | Fictional data based on general potency |
| 6-bromo-imidazo[1,2-a]pyridine derivative | Escherichia coli | Broth Microdilution | 16 | Fictional data based on general potency |
| 6-bromo-imidazo[1,2-a]pyridine derivative | Mycobacterium tuberculosis H37Rv | MABA | 3.12 | Fictional data based on general potency |
| Ciprofloxacin | Staphylococcus aureus | Broth Microdilution | 1 | Fictional data based on general potency |
| Ciprofloxacin | Escherichia coli | Broth Microdilution | 0.5 | Fictional data based on general potency |
| Isoniazid | Mycobacterium tuberculosis H37Rv | MABA | 0.1 | Fictional data based on general potency |
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Mycobacteria
The MABA is a colorimetric assay used to determine the MIC of compounds against Mycobacterium tuberculosis.
Experimental Workflow
Caption: A generalized workflow for the Microplate Alamar Blue Assay (MABA).
Methodology
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Add a standardized inoculum of M. tuberculosis to each well.
-
Incubation: Incubate the plates at 37°C for 7 days.
-
Alamar Blue Addition: Add the Alamar Blue reagent to each well.
-
Second Incubation: Re-incubate the plates for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Conclusion
While direct experimental data for this compound is not yet available, the analysis of its structural analogs suggests it holds potential as a bioactive compound, particularly in the fields of oncology and infectious diseases. The provided comparative data and experimental protocols offer a valuable resource for researchers looking to evaluate this molecule and its derivatives in their own laboratories. Further studies are warranted to elucidate the specific activity and mechanism of action of this compound.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 6-Bromo-7-methylimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals
The responsible management of chemical waste is paramount for ensuring the safety of laboratory personnel and protecting the environment. For novel or less-common compounds like 6-Bromo-7-methylimidazo[1,2-a]pyridine, a cautious and informed approach to disposal is essential.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Given the presence of a bromine atom and the imidazopyridine core, which is found in some pharmaceutically active and potentially cytotoxic compounds, a high degree of caution is warranted.
Recommended PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.
Quantitative Data Summary
Due to the limited availability of experimental data for this compound, the following table includes computed properties which can help in assessing its potential environmental fate and handling characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | PubChem |
| Molecular Weight | 211.06 g/mol | PubChem |
| XLogP3 (Log Kow) | 2.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
XLogP3 is a computed octanol-water partition coefficient, which gives an indication of a substance's potential for bioaccumulation. A value of 2.8 suggests a moderate potential.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound waste.
1. Waste Identification and Classification:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste .
-
Specifically, it should be classified as a halogenated organic compound .[1][2][3]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Contaminated items such as gloves and wipes should also be placed in this container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, designated container for halogenated organic liquid waste .[1][2][4]
-
Do not mix with non-halogenated waste streams to facilitate proper disposal and minimize costs.[2][3]
-
Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste ".[5][6][7]
-
The label must include the full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.[5]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
4. Storage of Chemical Waste:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[8][9]
-
The storage area should be well-ventilated and away from general laboratory traffic.
-
Ensure that incompatible waste streams are segregated. For example, keep halogenated organic waste separate from strong acids, bases, and oxidizers.[5][9]
-
Secondary containment should be used to capture any potential leaks or spills.[5][10]
5. Arranging for Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution (often 90 days), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[6]
-
Follow your institution's specific procedures for requesting a waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within the laboratory.
References
- 1. bucknell.edu [bucknell.edu]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Essential Safety and Operational Protocols for Handling 6-Bromo-7-methylimidazo[1,2-a]pyridine
Disclaimer: A specific Safety Data Sheet (SDS) for 6-Bromo-7-methylimidazo[1,2-a]pyridine was not located. The following guidance is based on the safety profiles of structurally similar compounds, including other brominated imidazopyridines and general safety protocols for pyridine derivatives. Researchers should handle this compound with caution and adhere to all institutional and local safety regulations.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance outlines personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risk. The following table summarizes the recommended equipment for handling this compound, based on the hazards associated with pyridine derivatives.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles if there is a significant risk of splashing.[1] | Protects against splashes and vapors that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves such as nitrile or butyl rubber. It is advisable to double-glove. Avoid latex gloves as they may offer insufficient protection. | Provides a barrier against skin contact, as pyridine derivatives can be harmful if absorbed through the skin.[3][4] |
| Skin and Body Protection | A flame-retardant and chemical-resistant lab coat. Ensure it is fully buttoned. | Protects against skin contact and potential splashes.[1] Pyridine compounds can be flammable. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Pyridine derivatives can be harmful if inhaled, potentially causing respiratory irritation, dizziness, and other systemic effects. |
Experimental Protocol: Safe Handling and Disposal
Adherence to a strict operational workflow is critical for safety. The following steps provide a procedural guide for the handling and disposal of this compound.
Pre-Operational Checklist
-
Safety Information Review: Before beginning any work, review this safety guide and any available safety information for similar compounds.
-
Fume Hood Certification: Verify that the chemical fume hood has been certified within the last year.
-
PPE Inspection: Inspect all PPE for damage or contamination before use.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.
-
Spill Kit: Have a spill kit containing an inert absorbent material (e.g., sand, vermiculite) readily available.[3][4]
Step-by-Step Handling Procedure
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Working in a Fume Hood: Conduct all weighing and handling of the solid compound or its solutions inside a certified chemical fume hood.
-
Avoiding Dust and Aerosol Formation: Handle the solid material carefully to avoid creating dust. When preparing solutions, add the solid to the solvent slowly.
-
Container Labeling: Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.
-
Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate solvent.
Disposal Plan
-
Waste Segregation: All waste materials contaminated with this compound, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[5]
-
Container Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Institutional Procedures: Follow all institutional and local regulations for hazardous waste pickup and disposal. Do not pour any waste down the drain.[6]
Emergency Procedures
Spill Response:
-
Small Spills (in a fume hood): If a small amount of solid is spilled, gently sweep it up with a brush and dustpan, avoiding dust generation. If a small liquid spill occurs, absorb it with an inert material. Place all contaminated materials in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and alert your supervisor and institutional safety office.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3][7]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
If ingested: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety protocols in the experimental workflow for handling this compound.
Caption: Experimental workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.dk [fishersci.dk]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
